molecular formula C47H78O14 B10768655 Nanchangmycin (free acid)

Nanchangmycin (free acid)

Cat. No.: B10768655
M. Wt: 867.1 g/mol
InChI Key: FELYAZAWTURXNF-XPRCOFFQSA-N
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Description

Significance of Nanchangmycin (B609417) (Free Acid) as a Natural Product in Modern Research

Nanchangmycin stands out in modern research due to its broad spectrum of biological activities, making it a valuable tool for scientific investigation. chemrxiv.org As a member of the polyether ionophore family, it has the ability to form lipid-soluble complexes with cations and transport them across biological membranes, thereby disrupting cellular ion gradients. frontiersin.orgcore.ac.uk This fundamental mechanism underpins its diverse effects.

Academic research has highlighted Nanchangmycin's potent activity against a wide range of organisms and disease models. Its documented effects include:

Antiviral Activity: Nanchangmycin has demonstrated broad-spectrum antiviral capabilities, notably against arboviruses such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Chikungunya virus (CHIKV). elifesciences.orgnih.govnih.gov Research indicates it can potently block the entry of ZIKV into various cell types. selleckchem.comnih.govselleck.co.jp Studies have also explored its potential activity against SARS-CoV-2. elifesciences.orgnih.gov

Antifibrotic Effects: In the context of liver fibrosis, Nanchangmycin has been identified as a compound that promotes the inactivation of hepatic stellate cells (HSCs), the primary cells responsible for scar tissue formation in the liver. elifesciences.orgnih.govelifesciences.org It has been shown to decrease the proliferation, migration, and assembly of collagen fibers by these cells. elifesciences.orgnih.gov

Anticancer Activity: Research has shown that Nanchangmycin can suppress the activity of breast cancer stem cells and inhibit the growth of breast cancer and multiple myeloma cells. elifesciences.orgnih.gov

Antibacterial Properties: Nanchangmycin is effective against Gram-positive bacteria. selleckchem.commedchemexpress.commdpi.com

The significance of Nanchangmycin in research extends to its use as a chemical probe to explore complex biological processes. For instance, studies on its antifibrotic action have helped elucidate the roles of specific signaling pathways, such as the FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) pathways, in controlling the fibrotic activity of cells. elifesciences.orgnih.gov Furthermore, chemical proteomics approaches using Nanchangmycin probes are being employed to identify its direct molecular targets, which could reveal novel mechanisms of action and therapeutic targets. chemrxiv.org

Biological ActivityTarget/OrganismObserved EffectReference
AntiviralZika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), SARS-CoV-2Inhibits viral entry and infection across diverse cell types. elifesciences.orgnih.govnih.govresearchgate.net
AntifibroticHuman Hepatic Stellate Cells (HSCs)Promotes HSC inactivation; decreases proliferation, migration, and collagen assembly. elifesciences.orgnih.govelifesciences.org
AnticancerBreast Cancer Stem Cells, Multiple Myeloma CellsSuppresses cancer stem cell activity and inhibits cell growth. elifesciences.orgnih.gov
AntibacterialGram-positive bacteriaInhibits bacterial growth. selleckchem.commedchemexpress.com
AntiparasiticCoccidiosis in chickensUsed to cure coccidiosis. selleckchem.comselleck.co.jp

Historical Context of Polyether Ionophore Research and its Evolution

The study of polyether ionophores dates back to the mid-20th century. The history of this class of antibiotics began in 1951 with the isolation of the first two compounds, nigericin (B1684572) and lasalocid (B1674520) acid, from different Streptomyces species. salinomycin.pl The term "ionophore" was coined in 1967 to describe the unique ability of these molecules to bind metal ions and facilitate their transport across cellular membranes. mdpi.comnih.gov

Initially, the primary application of polyether ionophores was in veterinary medicine and animal husbandry. core.ac.uk They have been used as feed additives to control coccidiosis, a severe parasitic disease in poultry, and to improve feed conversion in ruminants since the early 1970s. frontiersin.org Their cytotoxicity has generally precluded their use in human medicine. frontiersin.org

Over the decades, research has led to the discovery of more than 120 distinct polyether ionophore structures produced by over 50 different microorganisms. core.ac.uksalinomycin.pl The discovery of the potent anticancer activity of salinomycin (B1681400) against cancer stem cells in 2009 marked a significant turning point, inspiring a resurgence of interest in the therapeutic potential of this compound class. salinomycin.pl This discovery prompted researchers to re-evaluate polyether ionophores, including Nanchangmycin, for new applications beyond their traditional use. The evolution of research has shifted from their role as animal feed additives to exploring their complex mechanisms of action and potential as leads for developing novel therapies for human diseases, including cancer and viral infections. selleckchem.comsalinomycin.pl

Current Academic Research Landscape and Interdisciplinary Focus on Nanchangmycin (Free Acid)

The current research landscape for Nanchangmycin is highly interdisciplinary, spanning virology, cell biology, oncology, and chemical biology. patsnap.com Scientists are moving beyond simply documenting its biological effects to dissecting its precise molecular mechanisms.

A major focus of recent research has been on understanding how Nanchangmycin exerts its broad-spectrum antiviral activity. Mechanistic studies have revealed that it blocks an early step in the viral entry process for ZIKV, DENV, and other viruses that utilize clathrin-mediated endocytosis. nih.gov To pinpoint its direct cellular partners, researchers have developed photoreactive and clickable probes of Nanchangmycin for affinity-based protein profiling. chemrxiv.org This chemical proteomics approach led to the identification of SEC11A, a component of the signal peptidase complex, as a prominent target, suggesting a novel mechanism for its antiviral action by interfering with the processing of viral proteins. chemrxiv.org

In the field of fibrosis research, studies have identified Nanchangmycin as a potent modulator of hepatic stellate cell (HSC) activity through a high-throughput screen. elifesciences.orgnih.gov Subsequent mechanistic work demonstrated that it affects multiple signaling pathways, including the FYN, PTK2, and MAPK1/3 pathways, to reduce the expression of proteins that form the fibrotic scar. elifesciences.orgnih.govelifesciences.org Research also shows that Nanchangmycin induces lipid accumulation in HSCs, which is consistent with their inactivation. elifesciences.orgnih.gov

The biosynthesis of Nanchangmycin itself is a significant area of academic inquiry. The gene cluster responsible for its production in Streptomyces nanchangensis has been identified and characterized. researchgate.netresearchgate.net This research provides insights into the complex enzymatic machinery of modular polyketide synthases (PKSs) that assemble the compound's intricate polyether structure. core.ac.uknih.govnih.gov Understanding its biosynthesis could pave the way for bioengineering novel analogues with improved properties.

Research AreaSpecific FocusKey Findings/ApproachesReference
VirologyMechanism of antiviral action against ZIKV, DENV, WNV, etc.Blocks an early stage of viral entry, likely clathrin-mediated endocytosis. Potently inhibits infection with IC50 values in the 0.1-0.4 µM range. nih.govresearchgate.netfrontiersin.org
Chemical BiologyIdentification of direct cellular targets.Use of photoreactive clickable probes for affinity-based protein profiling. Identified SEC11A as a potential target mediating antiviral effects. chemrxiv.org
Hepatology/FibrosisAntifibrotic effects on Hepatic Stellate Cells (HSCs).Promotes HSC inactivation by modulating FYN, PTK2, and MAPK1/3 signaling pathways and inducing lipid accumulation. elifesciences.orgnih.govelifesciences.org
OncologyActivity against cancer stem cells.Suppresses breast cancer stem cell activity and inhibits growth of various cancer cell lines. elifesciences.orgnih.govacs.org
Microbiology/BiotechnologyBiosynthesis pathway.Characterization of the complete gene cluster and the modular polyketide synthase (PKS) responsible for its synthesis. core.ac.ukresearchgate.netresearchgate.netnih.gov

Properties

Molecular Formula

C47H78O14

Molecular Weight

867.1 g/mol

IUPAC Name

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1

InChI Key

FELYAZAWTURXNF-XPRCOFFQSA-N

Isomeric SMILES

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Origin of Product

United States

Natural Origin and Producer Organism of Nanchangmycin Free Acid

Identification of Producing Microorganisms

Nanchangmycin (B609417) is a polyether antibiotic naturally synthesized by specific soil-dwelling bacteria belonging to the genus Streptomyces. Research has identified a primary producing strain and explored others for production and genetic studies.

The principal microorganism identified as the producer of Nanchangmycin is Streptomyces nanchangensis NS3226. nih.govmicrobiologyresearch.orgresearchgate.net This bacterium, isolated from a soil sample in Nanchang, China, is also known to produce other bioactive compounds, including the macrolide meilingmycin. nih.govmicrobiologyresearch.orgresearchgate.net The discovery of S. nanchangensis as the source of Nanchangmycin was a significant finding, as the compound showed notable insecticidal properties. nih.govresearchgate.net

Genetic analysis of S. nanchangensis NS3226 has revealed multiple large gene clusters responsible for the biosynthesis of polyketide compounds, which are the chemical precursors to complex molecules like Nanchangmycin. nih.govmicrobiologyresearch.org One of these clusters, spanning approximately 133 kilobases, was directly linked to Nanchangmycin production. nih.gov This was confirmed through gene disruption experiments, where replacing specific DNA fragments within this cluster resulted in mutant strains that could no longer produce the antibiotic. nih.govresearchgate.net

Besides the primary producer, other Streptomyces species have been identified in studies related to Nanchangmycin production, either as natural producers or as hosts for genetic engineering.

Streptomyces bingchenggensis : This species is another natural producer of Nanchangmycin. cdnsciencepub.comasm.org It is an industrial strain primarily used for producing milbemycins, but it also synthesizes Nanchangmycin as a secondary metabolite. cdnsciencepub.comnih.gov Much of the research on S. bingchenggensis involves genetic engineering to understand and manipulate the regulatory pathways that control the synthesis of its various compounds. asm.orgnih.govresearchgate.net In some studies, the goal has been to eliminate Nanchangmycin production to enhance the yield of the commercially more valuable milbemycins. nih.gov Conversely, other research has focused on rewiring the regulatory network of S. bingchenggensis to significantly overproduce Nanchangmycin, achieving yields up to 6.08 g/L. asm.org

Streptomyces albus : This species has been used as a heterologous host for the production of polyether antibiotics. While not a natural producer of Nanchangmycin, the entire biosynthetic gene cluster from S. nanchangensis has been cloned and successfully expressed in Streptomyces albus J1074. asm.org This demonstrates the potential for producing Nanchangmycin in a different, potentially more manageable or higher-yielding, bacterial host. S. albus is a well-known host for expressing genes from other Streptomyces species due to its clean metabolic background and efficient protein synthesis machinery. asm.orgnih.gov

Producer Organisms of Nanchangmycin

Organism Role in Production Key Research Findings Citations
Streptomyces nanchangensis NS3226 Primary Natural Producer Isolated from soil in Nanchang; produces Nanchangmycin and meilingmycin; contains the specific gene cluster for Nanchangmycin biosynthesis. nih.govmicrobiologyresearch.orgresearchgate.net
Streptomyces bingchenggensis Natural Producer Industrial strain that co-produces Nanchangmycin with milbemycins; subject of genetic engineering to increase or eliminate Nanchangmycin yield. cdnsciencepub.comasm.orgnih.govresearchgate.net

| Streptomyces albus J1074 | Heterologous Host | Used to express the cloned Nanchangmycin gene cluster from S. nanchangensis for production studies. | asm.org |

Streptomyces nanchangensis NS3226 as the Primary Producer

Academic Methodologies for Isolation from Natural Sources

The isolation of Nanchangmycin from its producer organisms for academic and research purposes involves a multi-step process that begins with fermentation and ends with purification and analysis.

The general workflow starts with the cultivation of the Streptomyces strain in a suitable fermentation medium. For instance, S. nanchangensis can be grown in a specialized fermentation medium (B2-1) for several days to allow for the production of the antibiotic. researchgate.net Similarly, S. bingchenggensis is cultivated in a specific fermentation medium for up to nine days to produce its secondary metabolites. frontiersin.org

Following fermentation, the bacterial cells (mycelia) are separated from the liquid culture broth by centrifugation. researchgate.net The Nanchangmycin compound is then extracted from the mycelia. This is typically achieved by using an organic solvent. Research studies have documented the use of methanol (B129727) for this purpose; after the mycelia are harvested, the product is extracted with an equal volume of the solvent. researchgate.net Another documented method involves mixing the samples with ethanol (B145695) (at a 1:5 v/v ratio) and using sonication to facilitate the extraction process. frontiersin.org

After extraction, the resulting solution, which contains Nanchangmycin along with other cellular components, is analyzed and purified. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to detect and quantify the amount of Nanchangmycin produced. researchgate.netfrontiersin.org The HPLC system is typically equipped with a C18 column, and the compound is detected by monitoring its absorbance at a specific wavelength, such as 230 nm. nih.gov

Summary of Nanchangmycin Isolation Methodology

Step Description Example from Research Citations
1. Fermentation Cultivation of the producer Streptomyces strain in a nutrient-rich liquid medium under controlled conditions (e.g., temperature, shaking) for several days. S. nanchangensis grown in B2-1 medium for 7 days; S. bingchenggensis grown for up to 9 days. researchgate.netfrontiersin.org
2. Harvest Separation of the microbial cells (mycelia) from the culture broth. Mycelia are harvested by centrifugation. researchgate.net
3. Extraction Use of organic solvents to extract the Nanchangmycin compound from the harvested mycelia. Extraction with an equal volume of methanol or with ethanol (1:5 v/v) coupled with sonication. researchgate.netfrontiersin.org

| 4. Analysis | Detection and quantification of the isolated compound. | Analysis by HPLC using a C18 column and UV detection at 230 nm. | nih.govresearchgate.netfrontiersin.org |

Table of Compounds Mentioned

Compound Name
Nanchangmycin (free acid)
Meilingmycin
Milbemycins
Salinomycin (B1681400)
Dianemycin
Monensin (B1676710)

Biosynthetic Pathway Elucidation of Nanchangmycin Free Acid

Polyketide Backbone Assembly by Modular Polyketide Synthases (PKS)

The biosynthesis of the nanchangmycin (B609417) backbone is a complex process orchestrated by a large, multifunctional enzyme system known as a modular polyketide synthase (PKS). In the producing organism, Streptomyces nanchangensis NS3226, the genetic blueprint for this machinery is encoded within a dedicated gene cluster. nih.govnih.govmicrobiologyresearch.org The core of this cluster consists of genes nanA1 through nanA10, which code for a Type I modular PKS. nih.gov This enzymatic assembly line is composed of a loading module and fourteen extension modules, each responsible for a specific step in the construction of the linear polyketide chain that serves as the precursor to nanchangmycin. nih.govresearchgate.net The organization of these genes and the modules they encode dictates the precise sequence of chemical reactions and the final structure of the polyketide backbone. nih.gov

Mechanisms of Type I Modular PKS in Polyether Synthesis

Type I modular PKSs are enzymatic megastructures that function like a molecular assembly line to build complex polyketides. researchgate.netstanford.edu Each module within the synthase is a collection of distinct catalytic domains responsible for one cycle of chain elongation and modification. stanford.edursc.org The biosynthesis of polyethers like nanchangmycin by these synthases is analogous in many ways to fatty acid synthesis and the production of other complex polyketides, such as macrolides. nih.govnih.gov

The fundamental domains required for chain extension in each module are:

Acyltransferase (AT): This domain selects a specific extender unit, typically from malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein. rsc.orgresearchgate.net

Acyl Carrier Protein (ACP): This domain acts as a mobile arm, holding the growing polyketide chain and presenting it to the various catalytic domains within the module. nih.govresearchgate.net

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming step, a Claisen condensation, which attaches the extender unit from the ACP to the growing polyketide chain. rsc.orgresearchgate.net

In addition to these core domains, modules can contain optional reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—that modify the β-keto group formed after each condensation, thereby introducing structural diversity into the backbone. nih.govstanford.edu The "co-linearity rule" generally applies, meaning the sequence of modules on the PKS genes corresponds directly to the sequence of chemical operations in the biosynthesis of the polyketide chain. nih.gov After the final extension, the completed polyketide chain is released, often involving a Thioesterase (TE) domain, although the release mechanism in polyether synthesis can be unique. nih.govrsc.orgmdpi.com

Sequential Condensation of Carboxylic Acid-Derived Units

The assembly of the nanchangmycin polyketide backbone begins with the loading of a starter unit onto the PKS. researchgate.net The loading module of the nanchangmycin synthase, located at the N-terminus of the NanA1 protein, initiates the process by binding a malonyl-CoA unit, which is then decarboxylated to yield an acetate (B1210297) starter unit. researchgate.netresearchgate.net

Following initiation, the growing chain is passed sequentially through the fourteen extension modules of the NanA PKS system. nih.gov At each module, a specific carboxylic acid-derived extender unit is incorporated. The biosynthesis of the nanchangmycin precursor involves the condensation of four malonyl-CoA units and ten methylmalonyl-CoA units. nih.govresearchgate.netresearchgate.net This sequence of fourteen condensation steps methodically elongates the polyketide chain, ultimately forming an unsaturated pentadecaketide tethered to the final ACP domain. nih.gov

Table 1: Starter and Extender Units in Nanchangmycin Backbone Assembly
Unit TypeSource MoleculeNumber of IncorporationsRole in Biosynthesis
Starter UnitMalonyl-CoA (decarboxylated to acetate)1Initiates polyketide chain synthesis. researchgate.netresearchgate.net
Extender UnitMalonyl-CoA4Elongates the polyketide chain. nih.govresearchgate.net
Extender UnitMethylmalonyl-CoA10Elongates the polyketide chain and introduces methyl branches. nih.govresearchgate.net

Substrate Specificity and Extender Unit Incorporation

The precise structure of the nanchangmycin backbone, including the placement of its methyl branches, is determined by the substrate specificity of the Acyltransferase (AT) domain within each of the fourteen extension modules. researchgate.net Each AT domain is programmed to select either a malonyl-CoA or a methylmalonyl-CoA extender unit for incorporation. oup.com

Analysis of the nanchangmycin PKS gene cluster reveals the specificities of the individual AT domains:

The AT domains within the loading module and extension modules 3, 6, 8, and 9 are predicted to be specific for malonate. researchgate.net

All other extension modules contain AT domains specific for methylmalonate. researchgate.net

This strict substrate recognition ensures the correct extender unit is added at each step of the chain elongation, which is critical for the formation of the correct polyketide precursor required for subsequent cyclization into the final nanchangmycin structure. researchgate.net The fidelity of these AT domains is a key factor in the biosynthesis of the defined chemical architecture of the polyether. nih.govoup.com

Table 2: Predicted Substrate Specificity of Nanchangmycin PKS Modules
PKS ModuleAssociated Gene Product (Partial)Predicted Substrate Specificity
LoadingNanA1Malonyl-CoA researchgate.net
Module 1NanA1Methylmalonyl-CoA researchgate.net
Module 2NanA2Methylmalonyl-CoA researchgate.net
Module 3NanA2Malonyl-CoA researchgate.net
Module 4NanA3Methylmalonyl-CoA researchgate.net
Module 5NanA3Methylmalonyl-CoA researchgate.net
Module 6NanA4Malonyl-CoA researchgate.net
Module 7NanA5Methylmalonyl-CoA researchgate.net
Module 8NanA6Malonyl-CoA researchgate.net
Module 9NanA6Malonyl-CoA researchgate.net
Module 10NanA7Methylmalonyl-CoA researchgate.net
Module 11NanA8Methylmalonyl-CoA researchgate.net
Module 12NanA9Methylmalonyl-CoA researchgate.net
Module 13NanA10Methylmalonyl-CoA researchgate.net
Module 14NanA11Methylmalonyl-CoA researchgate.net

Post-Polyketide Synthase Tailoring Modifications

Once the linear polyketide chain is fully assembled by the PKS machinery, it does not immediately become nanchangmycin. Instead, it undergoes a series of crucial post-PKS tailoring modifications. nih.govnih.gov These enzymatic transformations are responsible for converting the initially formed, unsaturated polyketide into the complex, polycyclic ether structure characteristic of nanchangmycin. nih.govnih.gov This sequence of events is thought to begin while the polyketide is still tethered to the PKS via an acyl carrier protein. nih.govresearchgate.net

Oxidative Cyclization and Polyether Ring Formation

The defining transformation in nanchangmycin biosynthesis is the oxidative cyclization of its linear precursor. nih.govnih.gov This process is believed to occur through a cascade mechanism initiated by epoxidation of specific double bonds within the polyketide chain. nih.govnih.gov The resulting epoxide intermediates are highly reactive and serve as electrophilic handles for subsequent intramolecular cyclization reactions. An epoxide hydrolase-like enzyme, NanI, is thought to mediate a cascade of epoxide ring-openings and acetalizations, which stitches the linear chain into the final pentacyclic ether core of nanchangmycin. nih.govnih.govcore.ac.uk

A critical first step in the oxidative cyclization cascade is the stereospecific epoxidation of the polyene intermediate. mdpi.comnih.gov In the nanchangmycin biosynthetic gene cluster, the gene nanO is predicted to encode a flavin-dependent epoxidase. researchgate.netcore.ac.ukresearchgate.net This enzyme, NanO, is responsible for catalyzing the conversion of specific carbon-carbon double bonds in the ACP-bound unsaturated polyketide into epoxides. nih.govnih.gov The formation of this polyepoxide intermediate is the key priming step that sets the stage for the subsequent cyclization cascade. nih.govcore.ac.uk Homologous epoxidases are found in the biosynthetic pathways of other polyether ionophores like monensin (B1676710), highlighting the conserved and essential nature of this reaction in forming the polyether scaffold. nih.govcore.ac.ukamanote.com

Enzymatic Epoxide Ring Openings and Acetalizations (e.g., NanI-mediated)

A crucial step in the formation of the characteristic polyether structure of nanchangmycin is the oxidative cyclization of the unsaturated polyketide precursor. nih.gov This process is initiated by the epoxidation of specific double bonds within the polyketide chain, a reaction catalyzed by an epoxidase, the product of the nanO gene. nih.govmdpi.com Following epoxidation, a cascade of stereospecific epoxide ring-opening and acetalization reactions occurs, leading to the formation of the multiple cyclic ether rings. nih.govrsc.org

The enzyme NanI, an epoxide hydrolase, is proposed to play a central role in mediating this complex cyclization cascade. nih.govresearchgate.netacs.org It is thought to catalyze the regioselective opening of the epoxide rings, initiating the formation of the interconnected polyether framework. nih.govmdpi.com This enzymatic control ensures the correct stereochemistry and connectivity of the resulting cyclic ethers, which is essential for the biological activity of nanchangmycin. The entire process is believed to occur while the polyketide intermediate is still tethered to an acyl carrier protein (ACP), a notable feature of polyether biosynthesis. nih.gov

Hydroxylation and Further Oxidation Events (e.g., P450 NanP)

Subsequent to the formation of the polyether core, further oxidative modifications occur. One such key event is the hydroxylation of the terminal methyl group at C-30 of the nanchangmycin aglycone. researchgate.net This reaction is catalyzed by NanP, a cytochrome P450 monooxygenase. nih.govresearchgate.net P450 enzymes are a versatile class of catalysts known for their ability to perform a wide range of oxidative reactions, including hydroxylations, with high regio- and stereoselectivity. chemrxiv.orgmdpi-res.comnih.govuq.edu.au

The hydroxylation by NanP is a critical step that precedes glycosylation and the final release of the molecule. nih.gov This oxidation is thought to take place while the polyether intermediate is still attached to the ACP. nih.gov The introduction of this hydroxyl group provides the attachment point for the deoxysugar moiety, a crucial structural feature of the mature nanchangmycin molecule.

Glycosylation and Deoxysugar Attachment

The attachment of a specific deoxysugar is a hallmark of many bioactive natural products, and nanchangmycin is no exception. This glycosylation event significantly influences the compound's biological properties.

Enzymatic Function of Glycosyltransferases (e.g., NanG5)

The transfer of the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the nanchangmycin aglycone is catalyzed by the glycosyltransferase NanG5. nih.govresearchgate.net This enzyme attaches the sugar to the C-19 hydroxyl group of the polyether structure. nih.gov Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, linking a sugar to another molecule. mdpi.com

Genetic studies have confirmed the essential role of NanG5 in nanchangmycin biosynthesis. Deletion of the nanG5 gene resulted in the accumulation of the nanchangmycin aglycone, the polyether core lacking the sugar moiety. nih.govnih.gov This finding strongly supports the function of NanG5 as the specific glycosyltransferase responsible for this late-stage modification. The glycosylation step is believed to occur just before the final release of the mature nanchangmycin from the PKS machinery. nih.gov

Biosynthesis Pathway of Deoxysugar Moiety (e.g., 4-O-methyl-L-rhodinose)

The unique deoxysugar attached to nanchangmycin, 4-O-methyl-L-rhodinose, is synthesized through a dedicated pathway encoded within the nanchangmycin biosynthetic gene cluster. researchgate.netresearchgate.net This pathway begins with a common precursor, likely D-glucose-1-phosphate. researchgate.net A series of enzymes, including NanG1 (glucose-1-phosphate thymidylyltransferase) and NanG2 (dTDP-D-glucose 4,6-dehydratase), are involved in the initial steps of 6-deoxysugar biosynthesis. researchgate.net

Further enzymatic modifications, including those catalyzed by NanG3 and NanG4, are required to produce L-rhodinose. researchgate.net The final step in the formation of the specific sugar moiety is a 4-O-methylation reaction, which is thought to be catalyzed by the enzyme NanM. researchgate.netresearchgate.net This complete biosynthetic pathway ensures a steady supply of the activated deoxysugar for attachment by NanG5.

EnzymeProposed Function in 4-O-methyl-L-rhodinose Biosynthesis
NanG1 Glucose-1-phosphate:TTP thymidylyltransferase
NanG2 dTDP-D-glucose 4,6-dehydratase
NanG3 NDP-D-glucose-3,4-dehydratase
NanG4 NDP-D-glucose-4,6-dehydratase, NDP-D-glucose-4-epimerase, NDP-D-glucose-4-reductase
NanM 4-O-methylation

Polyether Chain Release Mechanism

The final step in the biosynthesis of nanchangmycin is the release of the mature, fully modified polyether from the PKS assembly line. Unlike many other polyketide synthases, the nanchangmycin PKS lacks a C-terminal thioesterase domain for this purpose. nih.gov

Role of Thioesterase (NanE) in Hydrolytic Release

The hydrolytic release of nanchangmycin is catalyzed by a discrete Type II thioesterase, NanE. nih.govnih.govresearchgate.netfrontierspartnerships.org This enzyme acts in trans to cleave the thioester bond that tethers the completed molecule to the ACP domain. nih.gov

Biochemical studies have shown that NanE exhibits a strong preference for the fully glycosylated nanchangmycin substrate over its aglycone counterpart. nih.govnih.gov This substrate specificity indicates that glycosylation precedes the final hydrolytic release, making the NanE-catalyzed reaction the terminal step in the biosynthetic pathway. nih.gov Site-directed mutagenesis has identified the catalytic triad (B1167595) of NanE, consisting of Ser96, His261, and Asp120, which are all essential for its thioesterase activity. nih.govnih.gov

EnzymeCatalytic ResiduesFunction
NanE Ser96, His261, Asp120Hydrolytic release of mature nanchangmycin from the ACP
Specificity and Catalytic Triad of NanE

The final step in the biosynthesis of nanchangmycin is the hydrolytic release of the mature polyether from the acyl carrier protein (ACP). This crucial chain termination is catalyzed by NanE, a discrete Type II thioesterase (TEII). nih.govnih.gov Unlike Type I polyketide synthases (PKSs) that typically feature a C-terminal thioesterase domain for product release, the PKS clusters for nanchangmycin, as well as the related polyethers monensin and nigericin (B1684572), lack an intrinsic thioesterase domain. nih.gov Instead, they employ a dedicated, trans-acting Type II thioesterase encoded by a separate gene within the biosynthetic cluster. nih.gov Research has established that NanE is the specific thioesterase responsible for cleaving the thioester bond, liberating the final nanchangmycin molecule. nih.govresearchgate.net

Specificity of NanE

Biochemical and molecular genetic studies have revealed the high substrate specificity of NanE, ensuring that only the fully mature polyketide is released. nih.gov The penultimate step in the biosynthesis is the glycosylation of the nanchangmycin aglycone at the C-19 hydroxyl group, a reaction catalyzed by the glycosyltransferase NanG5. nih.gov NanE demonstrates a distinct preference for this glycosylated substrate. nih.govnih.gov

Kinetic analysis using N-acetylcysteamine (SNAC) thioester analogues of the biosynthetic intermediates has quantified this selectivity. NanE hydrolyzes the SNAC thioester of glycosylated nanchangmycin with a nearly 17-fold preference over the corresponding SNAC derivative of the nanchangmycin aglycone. nih.govnih.gov This pronounced selectivity strongly supports the hypothesis that NanE-catalyzed hydrolysis is the terminal step of the entire biosynthetic pathway, occurring after all other modifications, including glycosylation, are complete. nih.govnih.gov

Further studies have highlighted the enzyme's selectivity for its cognate polyether backbone. nih.gov While NanE can hydrolyze the SNAC thioester of monensin, a related polyether, its efficiency (kcat/Km) is 36-fold lower than for its natural substrate, nanchangmycin-SNAC. nih.gov This underscores NanE's fine-tuning for both the specific polyether structure and its glycosylation state. nih.gov The amino acid residue Trp97 has been identified through mutagenesis as a key determinant in NanE's preference for polyether substrates over simpler polyketide chains. nih.govnih.gov

Table 1: Substrate Specificity of NanE Thioesterase
SubstrateRelative Hydrolysis Preference/EfficiencySignificance
Nanchangmycin-SNAC (Glycosylated)High (Baseline)Natural, preferred substrate for release. nih.gov
Nanchangmycin Aglycone-SNAC~17-fold lower than glycosylated formDemonstrates preference for the final, mature product. nih.govnih.gov
Monensin-SNAC36-fold lower kcat/Km than Nanchangmycin-SNACShows specificity for the cognate polyether backbone. nih.gov

Catalytic Triad of NanE

Like many hydrolases, including other Type II thioesterases, NanE employs a classic catalytic triad to perform its function. nih.govmdpi.comebi.ac.uk Based on sequence alignments with related enzymes, the proposed catalytic triad for NanE consists of Serine 96 (Ser96), Histidine 261 (His261), and Aspartic acid 120 (Asp120). nih.gov These residues align with the predicted catalytic triad of MonCII, the homologous thioesterase from the monensin biosynthetic pathway. nih.gov

The essential role of each of these residues has been confirmed through site-directed mutagenesis experiments. nih.govnih.gov Individual mutations of these amino acids to residues that cannot support the catalytic mechanism (S96A, D120N, and H261Q) were generated. nih.gov In vitro assays demonstrated that all three mutant variants of the NanE protein were catalytically inactive. nih.govwilddata.cn Even with extended incubation times and higher enzyme concentrations, none of the mutants were able to hydrolyze the nanchangmycin-SNAC substrate. nih.gov This provides conclusive evidence that Ser96, Asp120, and His261 are all essential for the thioesterase activity and constitute the functional catalytic triad of NanE. nih.govnih.gov

The catalytic mechanism follows a well-established pattern for serine hydrolases. mdpi.comebi.ac.uk The His261 residue, stabilized by Asp120, acts as a general base to deprotonate the hydroxyl group of Ser96. ebi.ac.uk This activates the serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the thioester bond linking the nanchangmycin chain to the ACP. nih.govebi.ac.uk This leads to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the final nanchangmycin (free acid) and regenerate the active site. ebi.ac.uk

Table 2: Site-Directed Mutagenesis of the Proposed NanE Catalytic Triad
ResidueMutationObserved ActivityConclusion
Ser96S96AInactiveEssential for catalysis (Nucleophile). nih.govnih.gov
Asp120D120NInactiveEssential for catalysis (Stabilizes Histidine). nih.govnih.gov
His261H261QInactiveEssential for catalysis (General Base/Acid). nih.govnih.gov
Trp97-Influences substrate preferenceImportant for polyether vs. polyketide selectivity. nih.govnih.gov

Genetic and Enzymatic Basis of Nanchangmycin Free Acid Biosynthesis

Genomic Organization and Characterization of the nan Gene Cluster

The biosynthesis of nanchangmycin (B609417) is encoded by a large gene cluster, designated as the nan cluster, spanning approximately 132 kilobase pairs (kb) of the S. nanchangensis genome. researchgate.net This cluster was identified and implicated in nanchangmycin production through gene replacement experiments, which resulted in the loss of antibiotic production. microbiologyresearch.org The nan cluster contains genes for a type I polyketide synthase (PKS), post-PKS tailoring enzymes, deoxysugar biosynthesis, and polyether chain release. researchgate.netgoogle.com

Identification and Arrangement of Polyketide Synthase Genes (nanA1-nanA10)

The backbone of nanchangmycin is a polyketide chain, assembled by a modular type I PKS system encoded by a series of genes, nanA1 through nanA10. researchgate.netnih.gov These PKS genes are organized into two divergently transcribed groups. The first group, nanA1–nanA6, is transcribed in one direction and encodes the loading module and the first nine extension modules. The second group, nanA7–nanA11, is transcribed in the opposite direction and encodes the remaining extension modules (10–14). researchgate.net

The PKS system comprises a loading module and fourteen extension modules, which corresponds to the fourteen condensation steps required to construct the pentadecaketide backbone. nih.gov The synthesis begins with a malonyl-CoA starter unit, followed by the incorporation of four malonyl-CoA and ten methylmalonyl-CoA extender units. researchgate.net A unique feature of the nanchangmycin PKS is the presence of an incomplete module in nanA9, which contains only ketosynthase (KS) and acyltransferase (AT) domains. The required acyl carrier protein (ACP) is supplied by an independent, downstream gene, nanA10. researchgate.net

Table 1: Organization of the Nanchangmycin Polyketide Synthase (nan) Genes

GeneEncoded ProteinNumber of ModulesFunction
nanA1NanA1Loading Module & Module 1Initiates polyketide synthesis and performs the first extension.
nanA2NanA2Modules 2 & 3Extends the polyketide chain.
nanA3NanA3Modules 4 & 5Extends the polyketide chain.
nanA4NanA4Module 6Extends the polyketide chain.
nanA5NanA5Modules 7 & 8Extends the polyketide chain.
nanA6NanA6Module 9Extends the polyketide chain.
nanA7NanA7Modules 10 & 11Extends the polyketide chain.
nanA8NanA8Module 12Extends the polyketide chain.
nanA9NanA9Module 13 (KS & AT only)Extends the polyketide chain.
nanA10NanA10Module 13 (ACP only)Provides the acyl carrier protein for module 13.
nanA11NanA11Module 14Performs the final extension of the polyketide chain.

This table is based on data from Sun et al., 2003. researchgate.net

Genes Encoding Post-PKS Tailoring Enzymes (nanO, nanI, nanP, nanG5)

Following the assembly of the polyketide backbone, a series of post-PKS tailoring reactions occur to yield the final nanchangmycin structure. These modifications are catalyzed by enzymes encoded by genes within the nan cluster.

nanO : This gene encodes a putative epoxidase. nih.govnih.gov The NanO protein is thought to be responsible for the oxidative cyclization of the unsaturated polyketide chain by generating polyepoxides. nih.gov

nanI : The nanI gene product is a putative epoxide hydrolase. nih.govnih.gov It likely mediates the cascade of epoxide ring openings, leading to the formation of the characteristic polyether rings of nanchangmycin. nih.gov

nanP : This gene encodes a protein with homology to cytochrome P450 monooxygenases. researchgate.net NanP is presumed to be involved in the oxidation of a methyl group on the nanchangmycin structure, specifically at the C-30 position. nih.govresearchgate.net

nanG5 : The nanG5 gene encodes a glycosyltransferase. nih.govresearchgate.net This enzyme is responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the C-19 hydroxyl group of the nanchangmycin aglycone. nih.govresearchgate.net Deletion of nanG5 results in the accumulation of the nanchangmycin aglycone, confirming its role in glycosylation. nih.gov

These tailoring reactions are crucial for the final structure and biological activity of nanchangmycin. nih.govnih.govrsc.org

Genes Involved in Deoxysugar Biosynthesis (nanG1, nanG2)

The nan cluster contains a set of genes dedicated to the biosynthesis of the deoxysugar 4-O-methyl-L-rhodinose, which is attached to the nanchangmycin core. researchgate.net Among these, nanG1 and nanG2 are involved in the initial steps of this pathway. researchgate.net

nanG1 : Encodes a glucose-1-phosphate:TTP thymidylyl transferase. This enzyme catalyzes the activation of D-glucose-1-phosphate to dTDP-D-glucose. researchgate.netresearchgate.net

nanG2 : Encodes a dTDP-D-glucose-4,6-dehydratase. This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net

These initial steps are well-conserved in deoxysugar biosynthesis pathways. researchgate.netnih.gov Subsequent enzymatic steps, likely catalyzed by other nanG gene products, complete the formation of 4-O-methyl-L-rhodinose before it is transferred to the aglycone by NanG5. researchgate.net

Genes Encoding Polyether Chain Release Enzymes (e.g., nanE)

Unlike many modular PKSs that utilize a C-terminal thioesterase (TE) domain for chain release, the nanchangmycin PKS lacks such a domain. nih.gov Instead, the nan cluster contains a discrete gene, nanE, which encodes a type II thioesterase responsible for the hydrolytic release of the mature polyether from the PKS. nih.govresearchgate.net Biochemical studies have confirmed that NanE can hydrolyze a thioester-linked nanchangmycin mimic, demonstrating its function as the dedicated chain-release enzyme. nih.govinra.fr The release catalyzed by NanE is the final step in the biosynthetic pathway, occurring after glycosylation. nih.gov

Enzymatic Characterization and Functional Studies of Biosynthetic Proteins

The functionality of the nanchangmycin biosynthetic enzymes has been investigated through genetic manipulation and biochemical assays, providing insights into the roles of specific domains and proteins.

Investigation of Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Domains

The core of each PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.comoup.complos.org

Ketosynthase (KS) Domains : The KS domains catalyze the Claisen condensation reaction, which extends the growing polyketide chain. researchgate.netoup.com The loading module of NanA1 contains a specific type of KS domain (KSQ) with a glutamine residue in its active site, which is associated with the decarboxylase activity needed for chain initiation. researchgate.net

Acyltransferase (AT) Domains : The AT domains are responsible for selecting the correct extender unit (malonyl-CoA or methylmalonyl-CoA) and loading it onto the ACP. researchgate.netmdpi.com Analysis of the AT domain sequences in the nanchangmycin PKS has allowed for the prediction of which extender unit is incorporated at each step, and these predictions align with the known structure of nanchangmycin. researchgate.net For instance, the AT domains in the loading module and modules 3, 6, 8, and 9 are predicted to recognize malonate, while the others recognize methylmalonate. researchgate.net

Acyl Carrier Protein (ACP) Domains : The ACP domains act as a covalent tether for the growing polyketide chain, shuttling it between the various catalytic domains of the PKS module. researchgate.netmdpi.comasm.org As mentioned earlier, a unique feature of the nanchangmycin PKS is the presence of a standalone ACP encoded by nanA10, which serves the ACP-less module 13. researchgate.net

Interactions between these three domains are critical for the efficient and accurate assembly of the polyketide backbone. mdpi.com

Analysis of Reductive Cassette Domains (Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER))

The assembly of the Nanchangmycin polyketide backbone is carried out by a modular type I polyketide synthase (PKS). Each module is responsible for one cycle of chain elongation and comprises a set of enzymatic domains. researchgate.net The reductive cassette, consisting of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, plays a crucial role in determining the reduction state of the β-keto group formed during each condensation step. researchgate.netoup.com

The KR domain catalyzes the reduction of a β-keto group to a β-hydroxyl group, controlling the stereochemistry at this position. nih.govmdpi.com The DH domain then dehydrates the β-hydroxyl group to form a double bond. mdpi.com Finally, the ER domain can reduce this double bond to a single bond, resulting in a fully saturated carbon chain. mdpi.com The presence or absence of active KR, DH, and ER domains within a module dictates the final chemical structure of the corresponding unit in the polyketide chain. oup.com

In the Nanchangmycin PKS, analysis of the gene cluster has revealed the domain organization of each module. researchgate.net Some modules contain a full set of active reductive domains, leading to a fully reduced methylene (B1212753) group. Other modules may lack one or more of these domains, or contain inactive versions, resulting in hydroxyl or unsaturated functionalities in the final Nanchangmycin molecule. For instance, sequence analysis of the nan gene cluster has identified inactive KR, DH, and ER domains in certain modules, which directly correlates with the observed oxidation pattern of the Nanchangmycin backbone. researchgate.net Specifically, the DH domain in module 6 of NanA4 is predicted to be inactive due to changes in its conserved active site residues. researchgate.net This selective functionality of the reductive cassette is a key determinant in generating the complex and specific chemical architecture of Nanchangmycin.

Table 1: Reductive Cassette Domains in Nanchangmycin Biosynthesis

DomainFunctionRole in Nanchangmycin Biosynthesis
Ketoreductase (KR) Reduces a β-keto group to a β-hydroxyl group. nih.govmdpi.comDetermines the stereochemistry of hydroxyl groups on the polyketide backbone. Some KR domains in the Nanchangmycin PKS are inactive (KR⁰), which is implicated in C2-epimerization. nih.gov
Dehydratase (DH) Dehydrates a β-hydroxyl group to form a double bond. mdpi.comCreates unsaturation in the polyketide chain. Inactive DH domains, such as in module 6, prevent dehydration, leading to hydroxyl groups in the final structure. researchgate.net
Enoyl Reductase (ER) Reduces a double bond to a single bond. mdpi.comResults in a fully saturated carbon chain. The presence or absence of an active ER domain contributes to the final pattern of saturation in Nanchangmycin. researchgate.net

Biochemical Characterization of Thioesterase NanE Activity and Specificity

The final step in the biosynthesis of many polyketides is the release of the mature chain from the PKS assembly line, a reaction often catalyzed by a thioesterase (TE) domain. researchgate.net In the Nanchangmycin biosynthetic pathway, this crucial role is played by a discrete type II thioesterase, NanE. nih.govresearchgate.net Unlike type I thioesterases that are typically located at the C-terminus of the final PKS module, NanE is a standalone enzyme. nih.gov

Biochemical assays have demonstrated that NanE is responsible for the hydrolytic release of the completed Nanchangmycin molecule. nih.gov Studies on the substrate specificity of NanE have provided significant insights into the timing of the final biosynthetic steps. It was found that NanE displays a strong preference for the fully glycosylated Nanchangmycin over its aglycone form. nih.govnih.gov Specifically, NanE showed a nearly 17-fold higher catalytic efficiency (kcat/Km) for the N-acetylcysteamine (SNAC) thioester of Nanchangmycin compared to the SNAC thioester of the nanchangmycin aglycone. nih.govnih.gov This finding strongly suggests that glycosylation precedes the final hydrolytic release of the antibiotic from the PKS. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the catalytic mechanism of NanE. The proposed catalytic triad (B1167595), consisting of Ser96, His261, and Asp120, was confirmed to be essential for the enzyme's thioesterase activity. nih.gov Furthermore, the residue Trp97 was identified as a key determinant of substrate preference, influencing the enzyme's selectivity for polyether substrates over polyketide intermediates. nih.gov

Table 2: Kinetic Parameters of NanE Activity

Substratekcat (min⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Nanchangmycin-SNAC 0.55 ± 0.0224 ± 2380 ± 30
Nanchangmycin aglycone-SNAC 0.15 ± 0.03220 ± 3523 ± 5
Monensin-SNAC 0.070 ± 0.004270 ± 104.3 ± 0.3

Data adapted from Liu et al., 2008. nih.gov

Glycosyltransferase Activity of NanG5 and Substrate Preferences

Glycosylation is a common tailoring reaction in the biosynthesis of natural products, often having a profound impact on their biological activity. In the Nanchangmycin biosynthetic gene cluster, three putative glycosyltransferase genes, nanG5, nanG6, and nanG7, were identified. nih.gov Experimental evidence has pointed to NanG5 as the key enzyme responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the Nanchangmycin aglycone. nih.gov

Deletion of the nanG5 gene in S. nanchangensis resulted in the accumulation of the nanchangmycin aglycone, confirming the essential role of NanG5 in the glycosylation step. nih.gov This finding, coupled with the substrate specificity of the thioesterase NanE, establishes that glycosylation is the penultimate step in Nanchangmycin biosynthesis, occurring while the polyether is still tethered to an acyl carrier protein (ACP) domain of the PKS. nih.gov

Glycosyltransferases, in general, exhibit specificity for both the sugar donor and the acceptor substrate. nih.govglycoforum.gr.jp NanG5 utilizes a nucleotide-activated form of 4-O-methyl-L-rhodinose as the sugar donor. researchgate.net The acceptor substrate is the C-19 hydroxyl group of the ACP-bound polyether aglycone. nih.gov The precise recognition of both the sugar and the complex aglycone by NanG5 ensures the correct and efficient glycosylation of Nanchangmycin.

Table 3: Key Enzymes in the Final Steps of Nanchangmycin Biosynthesis

EnzymeGeneFunctionSubstrate(s)Product
NanG5 nanG5GlycosyltransferaseACP-bound Nanchangmycin aglycone, NDP-4-O-methyl-L-rhodinoseACP-bound Nanchangmycin
NanE nanEType II ThioesteraseACP-bound NanchangmycinNanchangmycin (free acid)

Transcriptional Regulation of Nanchangmycin (Free Acid) Biosynthesis

The production of Nanchangmycin is tightly controlled at the transcriptional level by a network of regulatory proteins. nih.govproquest.com This intricate regulatory system ensures that the energetically expensive process of antibiotic biosynthesis is initiated at the appropriate time in the bacterial life cycle.

Identification and Role of Pathway-Specific Transcriptional Activators (e.g., NanR1, NanR2)

Within the Nanchangmycin gene cluster, two key pathway-specific transcriptional activators, NanR1 and NanR2, have been identified. nih.govproquest.com Both NanR1 and NanR2 belong to the Streptomyces antibiotic regulatory protein (SARP) family, which are known to control the expression of antibiotic biosynthetic genes. researchgate.netfrontiersin.org Gene deletion experiments have shown that both nanR1 and nanR2 are essential for the transcription of the nan polyketide genes. nih.govproquest.com

Overexpression of both nanR1 and nanR2 in the wild-type strain of S. nanchangensis led to a significant increase in Nanchangmycin production, at least threefold. nih.govproquest.com This demonstrates their positive regulatory role in the biosynthetic pathway. These SARP-family regulators are believed to function by binding to specific DNA sequences in the promoter regions of their target genes, thereby activating transcription. researchgate.net

Regulatory Genes and Cascades (e.g., NanR4, AtcR/AtcK)

The regulatory network governing Nanchangmycin biosynthesis extends beyond the primary activators. An AraC-family transcriptional repressor, NanR4, has also been identified within the nan gene cluster. nih.gov Deletion of the nanR4 gene resulted in increased expression of nanR1 and nanR2, which in turn led to a threefold increase in Nanchangmycin production. nih.govproquest.com This indicates that NanR4 negatively regulates Nanchangmycin biosynthesis by repressing the expression of the pathway-specific activators.

In Streptomyces bingchenggensis, a producer of both milbemycin and Nanchangmycin, a more complex regulatory cascade has been elucidated. nih.gov An atypical two-component system, AtcR/AtcK, was found to indirectly regulate Nanchangmycin production. nih.govresearchgate.net The response regulator AtcR, when phosphorylated by the histidine kinase AtcK, activates the transcription of milR3. nih.gov MilR3, in turn, activates the transcription of nanR4. nih.govresearchgate.net Therefore, the AtcR/AtcK system acts as an upstream repressor of Nanchangmycin biosynthesis by initiating a cascade that leads to the activation of the repressor NanR4. nih.gov

Bioinformatic Prediction and Experimental Validation of Regulatory Elements

The identification of regulatory proteins and their targets has been facilitated by a combination of bioinformatic analysis and experimental validation. nih.govnih.govmdpi.comfrontiersin.org Bioinformatic analysis of the upstream regions of the nan genes has led to the prediction of putative binding sites for the SARP activators, NanR1 and NanR2. nih.govproquest.com These predicted sites often consist of conserved repeat sequences. For instance, a conserved binding motif, TTAGNNNNNNTTWAG, has been associated with NanR1 and NanR2 binding. oup.com

Experimental validation of these bioinformatic predictions is crucial. Techniques such as quantitative real-time RT-PCR have been used to confirm the transcriptional changes in nan genes following the deletion or overexpression of regulatory genes. nih.govproquest.com Electrophoretic mobility shift assays (EMSAs) have been employed to demonstrate the direct binding of regulatory proteins to the promoter regions of their target genes. For example, EMSAs have been used to confirm the binding of AtcR to the milR3 promoter and the binding of MilR3 to the nanR4 promoter in S. bingchenggensis. researchgate.net This integrated approach of bioinformatic prediction and experimental validation provides a robust framework for mapping the complex regulatory networks that control Nanchangmycin biosynthesis.

Table 4: Regulatory Proteins in Nanchangmycin Biosynthesis

Regulatory ProteinGeneFamilyFunctionTarget Gene(s)Effect on Nanchangmycin Production
NanR1 nanR1SARPTranscriptional Activatornan polyketide genesPositive nih.govproquest.com
NanR2 nanR2SARPTranscriptional Activatornan polyketide genesPositive nih.govproquest.com
NanR4 nanR4AraC-familyTranscriptional RepressornanR1, nanR2Negative nih.govproquest.com
AtcR/AtcK atcR/atcKTwo-component systemIndirect RepressormilR3 (leading to nanR4 activation)Negative nih.govresearchgate.net

Metabolic Engineering and Production Optimization of Nanchangmycin Free Acid

Strategies for Enhanced Nanchangmycin (B609417) (Free Acid) Production in Microbial Hosts

Improving the production titer of Nanchangmycin in its native and heterologous hosts is a primary objective for its viable application. Metabolic engineering provides a powerful toolkit to rationally modify microbial "cell factories" for overproduction. Key strategies include amplifying the expression of the biosynthetic machinery, eliminating metabolic choke points and competing pathways, reprogramming regulatory circuits for enhanced flux towards Nanchangmycin, and exploring more efficient production hosts.

Overexpression of Biosynthetic Genes and Regulators

A direct and effective strategy to boost secondary metabolite production is to increase the expression levels of the genes responsible for their biosynthesis. nih.gov This is often achieved by overexpressing positive regulatory genes that control the entire biosynthetic gene cluster (BGC).

The Nanchangmycin (nan) gene cluster in Streptomyces nanchangensis NS3226 contains two key pathway-specific transcriptional activators belonging to the Streptomyces antibiotic regulatory protein (SARP) family: NanR1 and NanR2. nih.govproquest.com Research has demonstrated that these two regulators are essential for activating the transcription of the Nanchangmycin polyketide synthase genes. nih.govproquest.com By introducing additional copies of both nanR1 and nanR2 into the wild-type strain, a significant enhancement in Nanchangmycin yield was achieved. nih.govproquest.com

Conversely, the deletion of repressor genes can also lead to increased production. Within the nan cluster, a gene named nanR4, which encodes an AraC-family repressor, was identified. nih.govproquest.com Deleting nanR4 resulted in higher expression levels of the activators NanR1 and NanR2, which in turn led to a substantial increase in Nanchangmycin production. nih.govproquest.com These findings highlight the tightly controlled nature of Nanchangmycin biosynthesis, which can be manipulated by targeting key activators and repressors.

Table 1: Impact of Regulator Manipulation on Nanchangmycin Production in S. nanchangensis

Genetic Modification Target Gene(s) Role of Target Outcome on Nanchangmycin Yield Reference
Overexpression nanR1 and nanR2 SARP-family activators ≥ 3-fold increase nih.gov, proquest.com

Disruption of Competing Metabolic Pathways

Microbial hosts, particularly Streptomyces species, possess numerous BGCs for various secondary metabolites. microbiologyresearch.org These pathways often compete for the same limited pool of precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgmdpi.com A powerful strategy to enhance the production of a target compound is to eliminate or reduce the flux through these competing metabolic pathways. frontiersin.orgnih.gov

In Streptomyces bingchenggensis, which produces both milbemycins and Nanchangmycin, researchers have demonstrated this principle effectively. nih.gov To create a strain that produces milbemycins A3/A4 as the main products, the biosynthesis of Nanchangmycin was abolished. This was achieved by disrupting the gene nanLD, which encodes the loading module of the polyketide synthase essential for Nanchangmycin biosynthesis. nih.gov This strategic knockout successfully eliminated Nanchangmycin production, redirecting precursors towards the milbemycin pathway and leading to a 74% higher yield of the desired milbemycins. nih.gov

This approach can be reversed to enhance Nanchangmycin production by deleting the BGCs of other competing secondary metabolites. For instance, in the production of endusamycin (B564215), a structural analog of Nanchangmycin, deleting the BGCs for spore pigment and meilingmycin-like compounds proved effective in increasing the final titer. nih.gov This highlights a broadly applicable principle: identifying and disrupting pathways that compete for essential building blocks can significantly increase the yield of the desired polyketide.

Rewiring Regulatory Networks for Strain Improvement

Beyond simple overexpression or deletion of individual genes, a more sophisticated approach involves rewiring the complex, hierarchical regulatory networks that govern secondary metabolism. asm.orgresearchgate.netfrontiersin.org This strategy can lead to dramatic improvements in product yield by fundamentally altering the metabolic state of the cell.

A remarkable example of this approach was demonstrated in Streptomyces bingchenggensis. Researchers identified an atypical two-component system (TCS), named AtcR/AtcK, that plays a global role in regulating the biosynthesis of milbemycin, Nanchangmycin, and a yellow compound. asm.orgresearchgate.net The response regulator, AtcR, was found to repress Nanchangmycin production by activating a cascade that involves another regulator, MilR3, which in turn activates the specific Nanchangmycin repressor, NanR4. asm.orgresearchgate.net

By rationally engineering this regulatory cascade, scientists were able to achieve a massive increase in Nanchangmycin production. The strategy involved two key steps:

Disrupting the repressive signal: The gene for the global regulator, atcR, was deleted. This action alone blocked the production of milbemycin and the yellow compound, and derepressed the Nanchangmycin pathway. asm.orgresearchgate.net

Boosting the native activators: In this atcR deletion mutant, the pathway-specific activators nanR1 and nanR2 were co-overexpressed under the control of a strong constitutive promoter. researchgate.net

This combined approach of rewiring the global regulatory network and amplifying the specific biosynthetic pathway resulted in a strain that produced Nanchangmycin at a titer of 6.08 g/L, a staggering 45-fold improvement compared to the wild-type strain. asm.orgresearchgate.netresearchgate.net

Table 2: Strain Improvement of Nanchangmycin Production by Rewiring the AtcR/AtcK Regulatory Network in S. bingchenggensis

Strain Genetic Modification Nanchangmycin Titer Fold Increase Reference
Wild-Type - ~0.135 g/L 1x asm.org

Exploration of Novel Chassis Organisms for Production

The choice of microbial host, or "chassis," is critical for the efficient production of natural products. researchgate.netfrontiersin.org While Streptomyces nanchangensis is the native producer of Nanchangmycin, exploring other hosts can offer advantages such as faster growth, better genetic tools, or a cleaner metabolic background with fewer competing pathways. microbiologyresearch.orgresearchgate.net

Streptomyces species are generally considered ideal chassis for the discovery and overproduction of natural products due to their inherent ability to produce a vast array of secondary metabolites. researchgate.netresearchgate.net Strains like Streptomyces avermitilis, Streptomyces albus, and Streptomyces coelicolor have been developed as heterologous hosts. frontiersin.org Streptomyces bingchenggensis has also been proven to be an effective producer of Nanchangmycin, as demonstrated by the high titers achieved through metabolic engineering. asm.org

The development of a suitable chassis often involves genome reduction to remove non-essential genes and competing BGCs, thereby creating a streamlined host optimized for producing a specific target molecule. frontiersin.orgscienceopen.com For Nanchangmycin, utilizing a well-characterized Streptomyces chassis with established genetic manipulation systems could accelerate the development of high-producing strains and facilitate the generation of novel analogs. microbiologyresearch.orgresearchgate.net While more complex, heterologous expression in simpler organisms like Escherichia coli is also a possibility, though it often requires more extensive pathway engineering to supply the necessary precursors and ensure proper protein folding and function. nih.govscienceopen.com

Genetic Manipulation for Structural Diversification of Nanchangmycin (Free Acid) Analogs

Beyond increasing production titers, metabolic engineering offers exciting possibilities for creating novel chemical structures. By manipulating the biosynthetic enzymes, it is possible to generate analogs of Nanchangmycin with potentially improved or novel biological activities.

Modular PKS Engineering for Novel Polyketide Generation

Nanchangmycin is synthesized by a Type I modular polyketide synthase (PKS), a massive enzymatic assembly line where each module is responsible for one cycle of chain elongation and modification. nih.govresearchgate.net The modular nature and colinear biosynthetic logic of these PKSs make them prime targets for genetic engineering to produce novel compounds. nih.govbiorxiv.orgbiorxiv.org

Strategies for engineering modular PKSs to generate structural diversity include:

Domain Inactivation/Deletion: Inactivating or deleting specific domains, such as ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) domains, can alter the reduction state of the polyketide backbone, leading to new functional groups. nih.gov

Domain Swapping: Exchanging a domain from one module with a functionally different one from another PKS can introduce new stereochemistry or modifications. nih.gov For example, swapping KR domains has been used to produce polyketides with non-native hydroxyl group stereochemistry. nih.gov

Module Swapping/Insertion/Deletion: Entire modules can be exchanged between different PKSs or inserted/deleted to alter the length and composition of the polyketide chain. nih.gov This is a more challenging approach due to the need to maintain proper protein-protein interactions between modules, but successful examples exist. nih.gov

These evolution-inspired engineering strategies could be applied to the Nanchangmycin PKS to generate a library of novel analogs. biorxiv.orgnih.gov By rationally reprogramming the PKS assembly line, it is theoretically possible to create derivatives with altered ring structures, different side chains, or modified functional groups, which could then be screened for enhanced or new therapeutic properties. elifesciences.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Nanchangmycin
Milbemycin
Milbemycin A3/A4
Endusamycin
Acetyl-CoA
Malonyl-CoA
Yellow compound
Salinomycin (B1681400)
Collagen
Daptomycin
Maduramicin
Guvermectin
Milbemycins B2/B3
Milbemycins β1/β2
Moxidectin
Erythromycin (B1671065)
Spinosyn A
Amphotericin B
Epothilone
Nigericin (B1684572)
Tylosin
Dianemycin
Avermectin (B7782182)
Holomycin
Clavulanic acid
Cinnamomycin
Mangromycin
Pladienolide B
Kanamycin B
Carbamoylkanamycin B
Apramycin (B1230331)
Tobramycin
Aureothin
Neoaureothin
Candicidin
Artemisinin
Triterpene saponin
Mevalonate

Combinatorial Biosynthesis Approaches for Derivative Creation

Combinatorial biosynthesis leverages the modular nature of polyketide synthases (PKS) to generate novel chemical structures. The biosynthesis of nanchangmycin is carried out by a large, modular type I PKS assembly line, where each module is responsible for one cycle of chain extension and modification. core.ac.uk The inherent flexibility of this system allows for rational manipulation to create derivatives with altered structures. researchgate.net By inactivating, adding, or swapping the domains or modules within the PKS genes, researchers can change the number of modules, their specificity for extender units (like malonyl-CoA or methylmalonyl-CoA), or the reductive steps (ketoreduction, dehydration, enoylreduction) at each stage of synthesis. researchgate.net

A key strategy in creating nanchangmycin derivatives involves targeted gene disruption and replacement within its biosynthetic gene cluster. researchgate.netmicrobiologyresearch.org In one notable study, researchers identified a region of approximately 132 kb in the Streptomyces nanchangensis NS3226 genome responsible for nanchangmycin production. researchgate.netmicrobiologyresearch.org By replacing specific DNA fragments within this cluster with an apramycin resistance gene, they successfully generated mutants incapable of producing the parent compound. microbiologyresearch.org Subsequent analysis of one such mutant, created through targeted gene replacement, led to the production of a novel nanchangmycin derivative. This demonstrated that targeted modification of the biosynthetic pathway can yield new polyether structures, highlighting the potential of combinatorial approaches to expand the chemical diversity of nanchangmycin-related compounds. researchgate.net

Experimental Approach Target Gene/Region Producing Organism Result Reference
Gene ReplacementFragments within the ~132 kb nanchangmycin gene clusterStreptomyces nanchangensis NS3226Generation of a novel nanchangmycin derivative researchgate.netmicrobiologyresearch.org
Gene DisruptionInactivation of PKS modulesStreptomyces nanchangensisProduction of structurally modified polyketide backbones researchgate.net

Targeted Gene Editing for Tailoring Enzyme Modifications

Targeted gene editing technologies, such as CRISPR/Cas9, Transcription Activator-Like Effector Nucleases (TALENs), and Zinc-Finger Nucleases (ZFNs), offer precise tools for modifying the genes that encode tailoring enzymes in the nanchangmycin biosynthetic pathway. insights.bionih.gov These enzymes act on the polyketide scaffold after its synthesis by the PKS, performing crucial modifications like epoxidation, glycosylation, and chain release that are essential for the final structure and bioactivity of nanchangmycin. amanote.comacs.orgresearchgate.net By editing the genes for these tailoring enzymes, it is possible to create derivatives with specific structural alterations. insights.bio

The nanchangmycin gene cluster contains several genes encoding key tailoring enzymes that are prime candidates for targeted editing. researchgate.netnih.gov For instance, a conserved flavin-linked epoxidase is responsible for the epoxidation of unsaturated polyether intermediates, a critical step in forming the polyether rings. amanote.comnih.gov Altering or knocking out the gene for this epoxidase could lead to the accumulation of unsaturated intermediates or derivatives with different ring structures. Another key target is the glycosyltransferase NanG5, which attaches a deoxysugar moiety to the nanchangmycin aglycone. researchgate.netresearchgate.net Editing or inactivating nanG5 could produce the aglycone, apo-nanchangmycin, or allow for the attachment of different sugar groups through subsequent chemoenzymatic steps. researchgate.net Furthermore, the final module of the nanchangmycin PKS features a unique chain-releasing (CR) domain instead of a typical thioesterase (TE) domain. researchgate.net Modifying this CR domain could influence the release and cyclization of the polyketide chain, potentially leading to new structural variants.

Genetic engineering efforts in Streptomyces bingchenggensis, a producer of both nanchangmycin and milbemycins, have demonstrated the feasibility of such targeted modifications. Disruption of the nanLD gene, which encodes the loading module of the nanchangmycin PKS, successfully abolished the production of nanchangmycin. nih.gov This provides a clear precedent for using targeted gene editing to precisely control and modify the biosynthetic output.

Target Enzyme Encoding Gene (Putative) Function in Nanchangmycin Biosynthesis Potential Outcome of Gene Editing Reference
Flavin-linked EpoxidasenanO1 / nanO2 / nanO3Polyether ring formation via epoxidation of the polyketide chainAccumulation of unsaturated linear or partially cyclized intermediates amanote.comnih.gov
GlycosyltransferasenanG5Attachment of the deoxysugar moiety to the aglycone at C-19Production of apo-nanchangmycin (aglycone); creation of novel glycosylated derivatives researchgate.netresearchgate.net
Chain-Releasing (CR) DomainC-terminus of nanA6 (PKS module 14)Release of the completed polyketide chain from the PKSAltered cyclization patterns; production of linear or alternatively cyclized polyketides researchgate.net
PKS Loading ModulenanLDInitiates polyketide synthesisAbolition of nanchangmycin production nih.gov

Molecular Mechanisms of Action of Nanchangmycin Free Acid

Ionophore Activity and Modulation of Cellular Cation Gradients

As an ionophore, nanchangmycin (B609417) facilitates the transport of cations across lipid bilayers, a function that underpins its diverse biological activities, including its anticancer, antiviral, and antifibrotic properties. nih.govelifesciences.orgchemrxiv.org

Alteration of Cytosolic Calcium Ion Levels (Ca2+)

A primary and well-documented effect of nanchangmycin is its ability to increase the concentration of cytosolic calcium ions (Ca2+). nih.govelifesciences.orgresearchgate.net Studies have demonstrated this effect in various cell types, including human hepatic stellate cells (HSCs) and cancer cell lines. nih.gov In HSCs, treatment with nanchangmycin at a concentration of 10 µM resulted in a significant elevation of cytosolic Ca2+, comparable to the effects of known calcium ionophores like ionomycin (B1663694) and thapsigargin. nih.gov A dose-response analysis revealed that nanchangmycin can induce an increase in cytosolic Ca2+ at concentrations as low as 10 nM. nih.govelifesciences.org This elevation of intracellular calcium is a key initiating event that triggers subsequent signaling cascades. elifesciences.org

Effects on Mitochondrial Inner Membrane Permeability to H+ and K+

Nanchangmycin and its analogues also target the mitochondria, specifically altering the permeability of the inner mitochondrial membrane to protons (H+) and potassium ions (K+). acs.org The inner mitochondrial membrane typically maintains a low permeability to ions, which is crucial for chemiosmotic energy conservation. core.ac.uk However, studies on aglycone polyethers, including homologues of nanchangmycin, have shown that these compounds significantly enhance the permeability of the mitochondrial inner membrane to both H+ and K+. acs.org This disruption of the ion gradient across the inner mitochondrial membrane can lead to mitochondrial swelling and the release of pro-apoptotic factors, contributing to the compound's cell-death-inducing activities. acs.orgmdpi.com

Specific Protein Target Identification and Characterization

Beyond its general ionophore activity, research has begun to identify specific protein targets of nanchangmycin, providing more detailed insights into its mechanisms of action, particularly in the context of its antiviral and signaling modulation effects.

Identification of SEC11A as an Antiviral Target in Zika Virus Infection

Recent studies have elucidated a novel antiviral mechanism of nanchangmycin against the Zika virus (ZIKV). chemrxiv.org While its ionophore activity was initially thought to be the primary mode of action, it did not fully account for its potent ZIKV inhibition. chemrxiv.orgnih.gov Using a photoreactive clickable nanchangmycin probe and chemical proteomics, SEC11A was identified as a prominent molecular target. chemrxiv.org SEC11A is a crucial component of the signal peptidase complex, which is essential for the processing of ZIKV proteins. chemrxiv.org It was demonstrated that nanchangmycin blocks the cleavage of a ZIKV polyprotein, suggesting that its interaction with SEC11A is a key part of its antiviral activity against this virus. chemrxiv.org Earlier hypotheses suggested that nanchangmycin might inhibit ZIKV infection by blocking clathrin-mediated endocytosis, the pathway used by ZIKV and other viruses to enter cells. nih.govnih.gov

Modulation of Kinase Signaling Pathways (e.g., FYN, PTK2/FAK, MAPK1/3/ERK2/1)

Nanchangmycin significantly impacts cellular signaling by modulating the phosphorylation status and activity of several key kinases. In human hepatic stellate cells, nanchangmycin treatment leads to a reduction in the phosphorylated levels of FYN, Protein Tyrosine Kinase 2 (PTK2, also known as Focal Adhesion Kinase or FAK), and Mitogen-Activated Protein Kinase 1/3 (MAPK1/3, also known as ERK2/1). nih.govelifesciences.orgresearchgate.net The reduction in phosphorylation of FYN at tyrosine 420 was one of the most immediate responses observed after nanchangmycin treatment. elifesciences.org Depletion of these kinases individually was shown to suppress the expression of COL1A1, a marker for fibrosis, indicating that they are downstream effectors of nanchangmycin's antifibrotic activity. researchgate.netelifesciences.org Specifically, both PTK2 and MAPK1/3 have been identified as primary pathways through which nanchangmycin inhibits cell migration. elifesciences.orgresearchgate.net

Impact on Other Signaling Molecules (e.g., HSPB1, STAT5B)

The influence of nanchangmycin extends to other signaling molecules as well. In the same studies on hepatic stellate cells, nanchangmycin treatment also decreased the phosphorylation of Heat Shock Protein Family B (Small) Member 1 (HSPB1, also known as HSP27) and Signal Transducer and Activator of Transcription 5B (STAT5B). researchgate.netdntb.gov.uanih.gov Similar to the kinases mentioned above, the depletion of HSPB1 and STAT5B also resulted in a consistent reduction of COL1A1 expression, suggesting their involvement in the antifibrotic effects of nanchangmycin. elifesciences.org However, the effect of HSPB1 depletion on cell migration varied among cells from different donors. elifesciences.orgresearchgate.net

Interactive Data Tables

Table 1: Effects of Nanchangmycin on Kinase Phosphorylation Data sourced from studies on human hepatic stellate cells.

Kinase/ProteinEffect of NanchangmycinDownstream Effect of Kinase DepletionReference
FYN Reduced PhosphorylationSuppressed COL1A1 expression researchgate.net, nih.gov, elifesciences.org
PTK2/FAK Reduced PhosphorylationSuppressed COL1A1 expression, Reduced cell migration researchgate.net, nih.gov, elifesciences.org
MAPK1/3 (ERK2/1) Reduced PhosphorylationSuppressed COL1A1 expression, Reduced cell migration researchgate.net, nih.gov, elifesciences.org
HSPB1 (HSP27) Reduced PhosphorylationSuppressed COL1A1 expression researchgate.net, dntb.gov.ua, elifesciences.org
STAT5B Reduced PhosphorylationSuppressed COL1A1 expression researchgate.net, dntb.gov.ua, elifesciences.org

Table 2: Identified Molecular Targets of Nanchangmycin

TargetBiological ContextMechanism of ActionReference
SEC11A Zika Virus InfectionBlocks cleavage of Zika virus polyprotein chemrxiv.org

Cellular and Molecular Pathways Modulated by Nanchangmycin (Free Acid)

Nanchangmycin, a polyether ionophore antibiotic, exerts its biological effects by modulating a variety of cellular and molecular pathways. Its ability to disrupt ion gradients across cellular membranes is a key initiating event that triggers downstream signaling cascades, impacting viral replication, cell signaling, and other fundamental cellular processes.

Inhibition of Viral Replication Mechanisms (e.g., Blocking Zika Virus Polyprotein Cleavage)

Nanchangmycin has demonstrated potent antiviral activity against a broad spectrum of viruses, including the Zika virus (ZIKV). elifesciences.orgnih.govcapes.gov.brscdi-montpellier.frnih.gov Its primary mechanism of inhibiting ZIKV infection involves blocking the early stages of the viral life cycle. nih.govnih.govfrontiersin.orgfrontiersin.org

The Zika virus, like other flaviviruses, produces a single large polyprotein that must be cleaved by both host and viral proteases to generate individual structural and non-structural proteins essential for viral replication and assembly. mdpi.commdpi.com Recent studies have identified SEC11A, a component of the signal peptidase complex responsible for processing viral proteins, as a prominent target of Nanchangmycin. chemrxiv.org By interacting with this complex, Nanchangmycin effectively blocks the cleavage of the ZIKV polyprotein. chemrxiv.org This inhibition of polyprotein processing is a novel mechanism that disrupts the production of functional viral proteins, thereby halting the replication cycle. chemrxiv.org

Furthermore, Nanchangmycin has been shown to inhibit ZIKV entry into host cells through clathrin-mediated endocytosis. frontiersin.orgmdpi.com This broad-spectrum activity has been observed across various cell types, including human osteosarcoma (U2OS) cells, human brain microvascular endothelial cells (HBMEC), and human placental choriocarcinoma (Jeg-3) cells. nih.govfrontiersin.org The compound is also effective against other arboviruses that utilize a similar entry pathway, such as Dengue, West Nile, and Chikungunya viruses. nih.govcapes.gov.brnih.gov

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and cellular proliferation. plos.org Dysregulation of this pathway is often implicated in diseases like cancer. plos.org Nanchangmycin and its analogs have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway. nih.govacs.orgfigshare.com

The central component of this pathway, β-catenin, is a dual-function protein that acts as both a cell adhesion molecule and a transcriptional co-activator. plos.org In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation. plos.orgnih.gov

Research indicates that Nanchangmycin can block the Wnt signaling pathway, leading to a reduction in β-catenin levels and subsequent inhibition of cell survival and proliferation. nih.govacs.org Studies using aglycone polyethers, including Nanchangmycin, have demonstrated their ability to inhibit the Wnt pathway by degrading Wnt proteins and the co-receptor LRP6, which in turn reduces β-catenin. nih.gov This inhibitory effect on the Wnt/β-catenin pathway contributes to the anti-cancer properties observed with Nanchangmycin. nih.govacs.org A phospho-kinase array analysis also showed that Nanchangmycin treatment affects the total protein expression of β-catenin. elifesciences.org

Induction and Regulation of Autophagy (e.g., LC3A/B Activation)

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.govnih.gov This process is tightly regulated and plays a dual role in cancer, either promoting survival or inducing cell death. mdpi.comredalyc.org Nanchangmycin has been shown to induce and regulate autophagy. nih.govacs.orgscispace.com

A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II). nih.govoncotarget.com Studies have demonstrated that treatment with Nanchangmycin and its aglycone homologues leads to the activation and hyperactivation of the key autophagy-related proteins LC3A/B. nih.govacs.orgresearchgate.net This activation suggests that Nanchangmycin can limit cancer cell proliferation while simultaneously inducing autophagy. nih.gov The induction of autophagy by Nanchangmycin is considered a significant part of its mechanism of action against cancer cells. nih.govacs.org

Effects on Cellular Processes (e.g., Lipid Re-accumulation, Collagen Expression, Extracellular Matrix Organization)

Nanchangmycin has been found to significantly impact various cellular processes, particularly in the context of liver fibrosis. elifesciences.orgelifesciences.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily produced by activated hepatic stellate cells (HSCs). elifesciences.orgelifesciences.orgnih.gov

In their quiescent state, HSCs store vitamin A in lipid droplets. elifesciences.orgelifesciences.orgnih.gov Upon activation during liver injury, they lose these lipid droplets and begin to secrete large amounts of ECM proteins like collagen. elifesciences.orgelifesciences.orgnih.gov Nanchangmycin has been shown to induce the inactivation of HSC myofibroblasts. elifesciences.orgnih.govresearchgate.netresearchgate.net This is characterized by the re-accumulation of lipid droplets within the cells, a hallmark of their return to a more quiescent-like state. elifesciences.orgnih.govdntb.gov.ua

Table 1: Effects of Nanchangmycin on Cellular Processes

Cellular ProcessEffect of NanchangmycinKey Molecular ChangesReferences
Lipid Metabolism in HSCsInduces lipid re-accumulationIncrease in lipid droplets nih.gov, elifesciences.org, dntb.gov.ua
Collagen ExpressionReduces expressionDecreased COL1A1 gene expression nih.gov, researchgate.net, researchgate.net
Extracellular Matrix (ECM)Inhibits deposition and organizationReduced collagen deposition in ECM nih.gov, elifesciences.org, elifesciences.org

Structure Activity Relationship Sar Studies of Nanchangmycin Free Acid

Systematic Derivatization and Analog Screening for SAR Elucidation

SAR studies on nanchangmycin (B609417) have benefited from both systematic derivatization and the comparative analysis of naturally occurring analogs. A key derivative that has provided significant insight is deaglycone-nanchangmycin, created by removing the deoxysugar moiety from the parent molecule. researchgate.net The comparison of the biological activities of nanchangmycin and its deaglycone form has been fundamental in understanding the role of the glycosyl group. acs.org

Furthermore, screening of a family of aglycone polyethers with the same polyketide backbone as nanchangmycin has expanded the understanding of its SAR. acs.org This analog screening has included compounds like A-130-A, endusamycin (B564215), and CP-80,219, which share structural similarities but have different aglycone groups. acs.org The evaluation of other polyether ionophores, such as salinomycin (B1681400) and marduramycin, in parallel with nanchangmycin has also provided a broader context for its activity, highlighting the potency of the type II aglycone polyether class. acs.orgnih.gov These comparative studies are essential for elucidating which structural features are unique to nanchangmycin's potent effects and which are common to the broader class of polyether antibiotics. nih.gov Future research focused on the chemical modification of nanchangmycin is considered a worthwhile endeavor to potentially develop derivatives with more drug-like properties. nih.gov

Identification of Key Structural Features for Biological Activities

The aglycone portion of nanchangmycin is a critical determinant of its antitumor capabilities. Studies comparing nanchangmycin with its deaglycone counterpart and other polyethers have demonstrated that the aglycone group plays a significant role in the compound's anticancer activity. acs.org Research indicates that nanchangmycin exhibits greater effectiveness against several cancer cell lines compared to salinomycin. acs.org For instance, the half-maximal inhibitory concentration (IC50) of nanchangmycin against certain cancer cells was found to be significantly lower than that of salinomycin and marduramycin, suggesting a superior anticancer activity. acs.orgnih.gov

The family of aglycone polyethers, to which nanchangmycin belongs, has shown promising cytotoxic activity against a wide array of cancer cell lines, with efficacy observed in the micromolar to nanomolar range. nih.gov These compounds, including nanchangmycin and its homologues, are noted for their ability to induce apoptosis and inhibit proliferation in cancer stem cells. nih.gov The mechanism involves elevating intracellular calcium levels, accumulating reactive oxygen species, and increasing mitochondrial inner membrane permeability, which ultimately triggers caspase-dependent apoptosis. nih.govnih.gov Furthermore, these aglycone polyethers act as potent inhibitors of the Wnt/β-catenin signaling pathway. nih.govnih.gov

CompoundTarget Cancer Cell LineIC50 (μM)Reference
NanchangmycinMCF-7 (Breast Cancer)0.28 acs.orgnih.gov
SalinomycinMCF-7 (Breast Cancer)2.85 acs.orgnih.gov
MarduramycinMCF-7 (Breast Cancer)4.54 acs.orgnih.gov
NanchangmycinHL-60 (Human Leukemia)0.0014 researchgate.net
NanchangmycinHCT-116 (Human Colon Carcinoma)0.0138 researchgate.net

Nanchangmycin has been identified as a potent broad-spectrum antiviral agent, particularly effective against flaviviruses such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV). nih.govnih.govmdpi.com Its antiviral activity extends to other viruses that utilize a similar entry mechanism, including Chikungunya virus (CHIKV). nih.govmdpi.com SAR studies suggest that the key to its antiviral efficacy lies in its ability to inhibit a very early stage of the viral life cycle: entry into the host cell. nih.govnih.gov

CompoundVirusCell LineIC50 (μM)Reference
NanchangmycinZika Virus (ZIKV)Human U2OS, HBMEC, Jeg-30.1 - 0.4 frontiersin.org
NanchangmycinZika Virus (ZIKV)Human brain microvascular endothelial cells0.4 nih.gov
NanchangmycinWest Nile Virus (WNV-KUN)Control Cells0.158 pnas.org

Research into nanchangmycin's mechanism of action has begun to correlate its structure with interactions at the molecular level. In studies on hepatic stellate cells (HSCs), nanchangmycin was found to regulate multiple kinases and signaling pathways. nih.govelifesciences.org Treatment with nanchangmycin leads to a reduction in the phosphorylation levels of several key proteins, including FYN, PTK2 (also known as FAK), and MAPK1/3 (also known as ERK2/1). nih.govelifesciences.org The depletion of these kinases was shown to suppress the expression of COL1A1, a collagen gene associated with fibrosis. nih.gov

This suggests that nanchangmycin's structure allows it to interfere with these specific signaling cascades, leading to its observed anti-fibrotic effects. nih.gov For example, phosphorylation of FYN at tyrosine 420 was reduced by approximately 40% after both 1-hour and 18-hour treatments with nanchangmycin. nih.govelifesciences.org The ability of nanchangmycin to modulate these specific targets highlights how its chemical structure is finely tuned for interaction with components of cellular signaling networks. A close analog, A-130-A, has also been reported to inhibit the Wnt/β-catenin pathway, indicating that this capability may be a feature of this particular structural class of polyether ionophores. nih.gov These findings underscore the importance of specific structural motifs within the nanchangmycin molecule for its interaction with and modulation of distinct molecular targets.

Structural Determinants for Antiviral Efficacy against Flaviviruses

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly vital tools in the field of drug discovery and for elucidating structure-activity relationships. nih.govmdpi.com While specific, extensive computational SAR studies on a library of nanchangmycin derivatives are not widely published, these techniques have been applied to understand the biosynthesis of nanchangmycin and the mechanisms of other antivirals, demonstrating their potential applicability. researchgate.netmdpi.com

Molecular dynamics simulations can provide detailed information on the dynamic structural changes and energetic interactions between a ligand like nanchangmycin and its biological target. nih.gov For example, MD simulations have been used to analyze the binding modes of substrates to thioesterases involved in polyketide biosynthesis, a process related to the formation of nanchangmycin. researchgate.net In such studies, key amino acid residues responsible for strong hydrogen bond interactions and van der Waals contributions can be identified. researchgate.net

Molecular docking is another powerful computational tool used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org This approach is frequently used in virtual screening to identify potential drug candidates and to rationalize the activity of known compounds by visualizing their interaction within the binding site of a target protein. mdpi.comnih.gov For instance, docking studies on other antivirals have helped to depict the binding process to viral proteins like hemagglutinin, correlating computational predictions with experimental activity data. mdpi.com The application of these computational approaches to nanchangmycin and its derivatives could accelerate the rational design of new analogs with improved potency and selectivity, guiding synthetic efforts toward the most promising structural modifications. patsnap.com

Chemical Derivatization and Analog Synthesis of Nanchangmycin Free Acid

Semi-Synthetic and Synthetic Approaches for Nanchangmycin (B609417) (Free Acid) Derivatives

Semi-synthesis offers a direct route to modify the Nanchangmycin scaffold, leveraging the readily available natural product as a starting material for chemical transformations. This approach is particularly useful for creating derivatives that are inaccessible through biosynthetic methods alone. While the total synthesis of a complex molecule like Nanchangmycin is a formidable challenge, semi-synthesis provides a more feasible path to structural diversification.

A primary example of a semi-synthetic derivative of Nanchangmycin is its aglycone. The deoxysugar moiety, 4-O-methyl-L-rhodinose, can be chemically cleaved from the parent compound. This is achieved through acid-catalyzed hydrolysis, where Nanchangmycin is treated with a solution such as acetic acid in aqueous acetonitrile (B52724) at elevated temperatures, yielding the Nanchangmycin aglycone. nih.gov This derivative is crucial for studying the role of the sugar in the compound's biological activity. nih.gov

Broader semi-synthetic strategies applied to other polyether ionophores, such as monensin (B1676710) and lasalocid (B1674520), highlight potential avenues for Nanchangmycin derivatization. jst.go.jpnih.gov These methods often involve:

Modification of functional groups: The hydroxyl groups on the polyether backbone can be targeted for acylation or the formation of urethanes, which has been shown to alter the ion-transporting properties and biological activity of compounds like monensin. jst.go.jpcore.ac.uk

Degradation and reconstruction: Complex polyethers can be chemically degraded into smaller, manageable fragments. These fragments can then be used as building blocks in "hybrid" syntheses, where they are combined with synthetically prepared components to create novel scaffolds with altered cation-binding groups or peripheral structures. nih.govnature.comresearchgate.net

Such strategies aim to create analogs with improved pharmacological profiles, such as enhanced selectivity for bacterial over mammalian cells, thereby reducing toxicity. nih.govnature.com The development of modified Nanchangmycin compounds is considered a necessary step for improving its potential as a therapeutic agent. google.com

Biosynthetic Engineering for Novel Polyether Analogs

Biosynthetic engineering provides a powerful alternative to chemical synthesis for generating structural diversity in polyketides like Nanchangmycin. By manipulating the genetic blueprint of the producing organism, Streptomyces nanchangensis, it is possible to reprogram the molecular assembly line to produce novel analogs. tandfonline.com This field, often termed "combinatorial biosynthesis," has been successfully applied to numerous polyketide synthases (PKSs) to generate derivatives that would be difficult to access through chemical means. tandfonline.comresearchgate.net

Targeted Gene Editing and Domain Swapping for Structural Modifications

Targeted gene editing within the Nanchangmycin biosynthetic gene cluster (nan) allows for precise modifications to the final structure. This is typically achieved by deleting or inactivating genes that encode specific enzymatic domains within the large, modular PKS enzymes (NanA1-NanA11). researchgate.netresearchgate.net

Two notable examples of this approach have yielded specific Nanchangmycin derivatives:

Nanchangmycin Aglycone: The gene nanG5, which encodes the glycosyltransferase responsible for attaching the 4-O-methyl-L-rhodinose sugar to the C-19 hydroxyl group of the polyether backbone, has been deleted. nih.govresearchgate.net The resulting mutant strain of S. nanchangensis abolishes Nanchangmycin production and instead accumulates the corresponding Nanchangmycin aglycone. nih.gov This confirms the function of NanG5 as the key glycosylating enzyme in the pathway. nih.gov

19-deoxy-Nanchangmycin: The ketoreductase (KR) domain within module 6 of the NanA4 PKS protein is responsible for creating the hydroxyl group at the C-19 position, which serves as the attachment point for the sugar. researchgate.net Inactivation of this KR6 domain is predicted to produce a Nanchangmycin analog that lacks the C-19 hydroxyl group, thereby preventing glycosylation and altering the core structure. researchgate.net

The table below summarizes key derivatives generated through targeted gene editing of the nan cluster.

Parent Compound Targeted Gene/Domain Modification Resulting Derivative Producing Strain Reference(s)
Nanchangmycin (free acid)nanG5Gene DeletionNanchangmycin aglyconeS. nanchangensis LTΔnanG5-4 nih.gov
Nanchangmycin (free acid)KR domain of module 6 (NanA4)Domain Inactivation (Proposed)19-deoxy-NanchangmycinS. nanchangensis (Engineered) researchgate.net

Domain swapping is another powerful, though more complex, engineering strategy. The modular nature of the Nanchangmycin PKS theoretically allows for entire catalytic domains to be replaced with domains from other PKS systems that have different specificities. nih.gov For example, swapping an acyltransferase (AT) domain, which selects the specific building block (e.g., malonyl-CoA or methylmalonyl-CoA) for incorporation into the polyketide chain, could lead to predictable changes in the backbone's alkyl substitution pattern. nih.govbeilstein-journals.org While this approach has been successfully demonstrated in other model PKS systems like the erythromycin (B1671065) synthase, its application to the Nanchangmycin synthase remains a prospective goal for generating further diversity. nih.gov

Creation of Hybrid Biosynthetic Pathways for Non-Natural Analogs

A more ambitious approach involves combining genes or entire modules from different biosynthetic pathways to create hybrid PKS assembly lines. This strategy can generate "unnatural" natural products that possess features from two or more distinct parent compounds.

Patents have described the creation of non-naturally occurring hybrid PKS systems that utilize components of the Nanchangmycin synthase. google.comgoogleapis.com For example, a hybrid PKS has been designed to produce 2,4,4-trimethylpentanoic acid by combining the loading module from the avermectin (B7782182) PKS, a modified extension module from the Nanchangmycin PKS (Module 2), and a terminating thioesterase (TE) domain. googleapis.com This demonstrates the functional compatibility of Nanchangmycin synthase modules with enzymes from other pathways to create entirely new small molecules.

The general feasibility of this approach for polyethers is supported by the creation of novel compounds through combinatorial biosynthesis involving other polyether gene clusters. asm.org For instance, combining gene clusters for the aglycone polyethers endusamycin (B564215) and lenoremycin (B1666378) resulted in a novel hybrid polyether, demonstrating that pathways can be successfully merged to generate new chemical entities. These successes pave the way for future work where parts of the Nanchangmycin biosynthetic machinery could be combined with other polyether or polyketide pathways to expand the accessible chemical space. tandfonline.comasm.org

Advanced Analytical and Research Methodologies for Nanchangmycin Free Acid Studies

Omics-Based Approaches for Molecular Target Identification and Pathway Analysis

"Omics" technologies, which allow for the global analysis of biological molecules, have been instrumental in understanding the broader biological context of nanchangmycin's activity. nih.govnih.gov These systems biology approaches enable a comprehensive view of the changes occurring within a cell or organism upon exposure to the compound. nih.gov

Chemical proteomics and affinity-based protein profiling (AfBPP) have emerged as powerful tools for identifying the direct molecular targets of bioactive compounds like nanchangmycin (B609417). nih.govrsc.org This strategy typically involves designing and synthesizing a modified version of the natural product that incorporates a photoreactive group and a "clickable" tag. chemrxiv.org This probe can then be introduced into a biological system, where it binds to its protein targets. Subsequent UV irradiation covalently cross-links the probe to its targets. nih.gov The "clickable" tag allows for the attachment of a reporter molecule, such as biotin, facilitating the enrichment and subsequent identification of the target proteins by mass spectrometry. chemrxiv.org

A notable application of this technique in nanchangmycin research involved the design of a photoreactive, clickable nanchangmycin probe to identify its protein targets related to its antiviral activity against the Zika virus in human cells. chemrxiv.org This chemical proteomics approach led to the identification of several protein targets, with SEC11A, a critical component of the signal peptidase complex essential for processing Zika virus proteins, being among the most prominent. chemrxiv.org This finding suggests a novel mechanism for nanchangmycin's antiviral action, demonstrating the power of AfBPP to uncover previously unknown therapeutic pathways. chemrxiv.orgthinon-lab.com

Table 1: Application of Affinity-Based Protein Profiling in Nanchangmycin Research

Methodology Probe Design Biological System Key Finding Significance Reference
Chemical Proteomics / Affinity-Based Protein ProfilingPhotoreactive, clickable nanchangmycin probeHuman cells infected with Zika virusIdentification of SEC11A as a direct protein target.Revealed a novel antiviral mechanism by blocking the cleavage of a Zika virus polyprotein. chemrxiv.org

RNA sequencing (RNA-seq) is a high-throughput method used to profile the entire transcriptome of a cell, providing a snapshot of the genes that are actively being expressed. In the context of nanchangmycin research, RNA-seq has been employed to understand the global transcriptional changes induced by the compound.

For instance, in a study investigating the anti-fibrotic properties of nanchangmycin, RNA-seq was performed on human hepatic stellate cells (HSCs) treated with the compound. nih.govelifesciences.org The analysis revealed that nanchangmycin broadly affects the expression of genes associated with fibrosis. nih.govresearchgate.net Specifically, gene sets related to the extracellular matrix (ECM) structural constituents and collagen-containing ECM were significantly negatively enriched in the nanchangmycin-treated group. nih.gov Conversely, genes involved in the oligosaccharide lipid intermediate biosynthetic process were positively enriched. nih.gov This detailed transcriptional data provides a mechanistic basis for nanchangmycin's observed anti-fibrotic activity. nih.govelifesciences.org

Furthermore, RNA-seq has been used to study the host cell response to Zika virus infection, where genetic removal of the cytoskeletal protein vimentin (B1176767) led to altered gene expression profiles upon infection. pnas.org Such studies, while not directly analyzing nanchangmycin, contribute to the broader understanding of the viral infection pathways that nanchangmycin targets. pnas.orgfrontiersin.org

Table 2: RNA Sequencing Findings in Nanchangmycin-Treated Human Hepatic Stellate Cells

Gene Set Category Enrichment Direction Implication for Fibrosis Reference
ECM Structural ConstituentNegativeReduction in key components of scar tissue. nih.gov
Collagen-Containing ECMNegativeInhibition of collagen deposition, a hallmark of fibrosis. nih.gov
Contractile FibersNegativeReduction in cell contractility associated with activated, fibrotic cells. nih.gov
Oligosaccharide Lipid Intermediate Biosynthetic ProcessPositivePossible contribution to the re-accumulation of lipid droplets, a feature of quiescent, non-fibrotic cells. nih.gov

Chemical Proteomics and Affinity-Based Protein Profiling

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques have been fundamental in deciphering the biosynthesis of nanchangmycin and for engineering strains with improved production or novel derivatives. These methods allow for the precise manipulation of the genetic blueprint of the producing organism, typically Streptomyces species. nih.govmicrobiologyresearch.org

The functional analysis of the nanchangmycin biosynthetic gene cluster has been extensively carried out using gene disruption, replacement, and overexpression systems. nih.govmicrobiologyresearch.org These techniques involve the targeted deletion or inactivation of a specific gene (disruption), its substitution with another gene, often a resistance marker (replacement), or increasing its expression level (overexpression).

Several studies have successfully employed these methods to elucidate the roles of specific genes within the nan cluster. For example:

Gene Disruption/Replacement : The replacement of DNA fragments within a large gene cluster in Streptomyces nanchangensis NS3226 with an apramycin (B1230331) resistance gene led to the identification of the region responsible for nanchangmycin production, as the resulting mutants failed to produce the antibiotic. nih.govmicrobiologyresearch.orgresearchgate.net Similarly, the deletion of the glycosyltransferase gene, nanG5, resulted in a mutant strain that abolished nanchangmycin production and instead accumulated the nanchangmycin aglycone, confirming the role of NanG5 in attaching the deoxysugar moiety. nih.govnih.gov In another industrial strain, Streptomyces bingchenggensis, disruption of the nanLD gene, which encodes the loading module of the polyketide synthase, successfully eliminated nanchangmycin biosynthesis. nih.govbiocrick.com

Overexpression Systems : To improve the yield of nanchangmycin, researchers have focused on overexpressing regulatory genes. In S. bingchenggensis, the overexpression of the pathway-specific activators nanR1 and nanR2 led to a significant, near-industrial level increase in nanchangmycin production, boosting the yield by 45-fold to 6.08 g/L. asm.orgresearchgate.net This demonstrates the potent effect of manipulating regulatory networks to enhance secondary metabolite production. asm.org

Table 3: Examples of Genetic Engineering in Nanchangmycin Biosynthesis Studies

Organism Technique Target Gene(s) Outcome Reference
S. nanchangensis NS3226Gene ReplacementRegion in cluster AAbolished nanchangmycin production, identifying the biosynthetic gene cluster. nih.govmicrobiologyresearch.org
S. nanchangensis NS3226Gene DeletionnanG5 (glycosyltransferase)Accumulation of nanchangmycin aglycone. nih.govnih.gov
S. bingchenggensisGene DisruptionnanLD (PKS loading module)Eliminated nanchangmycin production. nih.gov
S. bingchenggensisOverexpressionnanR1, nanR2 (activators)45-fold increase in nanchangmycin production. asm.org

Site-directed mutagenesis is a precision tool that allows for the substitution of specific amino acids within a protein, enabling detailed studies of enzymatic mechanisms. researchgate.net This technique has been pivotal in understanding the catalytic machinery of enzymes in the nanchangmycin biosynthetic pathway.

A key example is the characterization of NanE, the discrete thioesterase responsible for the final step of nanchangmycin biosynthesis—the hydrolytic release of the mature polyether from the polyketide synthase. nih.govnih.govfrontierspartnerships.org By aligning the sequence of NanE with other thioesterases, researchers predicted a catalytic triad (B1167595) of amino acids. Using site-directed mutagenesis to individually change these residues, they established that Ser96, His261, and Asp120 are all essential for the enzyme's hydrolytic activity. nih.govnih.gov Mutating another residue, Trp97, was shown to affect the enzyme's substrate preference, highlighting its role in substrate recognition. nih.govnih.gov

The development of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, including CRISPR-Cas9 for gene editing and CRISPR interference (CRISPRi) for gene repression, has revolutionized functional genomics. asm.org These tools have been adapted for use in Streptomyces and applied to the study of nanchangmycin production.

In Streptomyces bingchenggensis, a CRISPR-Cpf1 system was used to create in-frame deletions of the regulatory genes atcR and atcK, revealing their role in repressing nanchangmycin production while activating the biosynthesis of other secondary metabolites. nih.gov CRISPRi, which uses a deactivated Cas protein (dCas) to block transcription without cutting the DNA, has been used to repress the expression of atcR, confirming its regulatory role. asm.orgnih.gov Furthermore, the CRISPR/Cas9 system has been employed to create frameshift deletions in the nanA1 gene in Streptomyces sp. SD50 to abolish nanchangmycin production, thereby facilitating the study of other cryptic biosynthetic pathways in the organism. rsc.org

Site-Directed Mutagenesis for Enzymatic Mechanism Studies

High-Throughput Screening (HTS) Methodologies for Bioactivity Assessment

High-Throughput Screening (HTS) has been instrumental in identifying the diverse bioactivities of Nanchangmycin. nih.govdrugtargetreview.comwikipedia.orgbmglabtech.com HTS allows for the rapid, automated testing of large numbers of compounds against specific biological targets, making it an ideal approach for discovering novel therapeutic applications for natural products like Nanchangmycin. bmglabtech.com

In the context of Nanchangmycin, HTS has been pivotal in uncovering its potent antiviral and anticancer properties. For instance, a high-content 384-well based assay was adapted to screen a library of approximately 2,000 bioactive compounds, including Nanchangmycin, for their ability to inhibit Zika virus (ZIKV) infection. nih.govresearchgate.net This screening effort, conducted across three different cell types and with two ZIKV strains, identified Nanchangmycin as a potent inhibitor of viral entry. nih.govresearchgate.net

Similarly, HTS has been employed to evaluate the anticancer potential of Nanchangmycin. By screening against a panel of 38 different human cancer cell lines, researchers have demonstrated its broad-spectrum cytotoxic activity, often at micromolar to nanomolar concentrations. nih.govacs.org These large-scale screens have been essential in highlighting Nanchangmycin as a promising candidate for further development in oncology, particularly against cancer stem cells. nih.govacs.org A high-throughput small molecule screen was also used to identify compounds that inactivate human hepatic stellate cell myofibroblasts, where Nanchangmycin emerged as one of the most potent hits. elifesciences.org

The general workflow of an HTS campaign for bioactivity assessment involves several key steps:

StepDescription
Target Identification Selection of a relevant biological target (e.g., a specific enzyme, receptor, or cellular pathway) or a cellular phenotype (e.g., cell death, inhibition of viral replication). nih.gov
Assay Development Creation of a robust and reproducible assay in a miniaturized format (e.g., 96-, 384-, or 1536-well plates) suitable for automation. nih.govwikipedia.org
Library Screening Automated screening of a compound library, such as a collection of known bioactives or natural products, against the target. drugtargetreview.com
Hit Identification Identification of "hits" – compounds that exhibit the desired activity in the primary screen. bmglabtech.com
Hit Confirmation and Validation Re-testing of hits to confirm their activity and eliminate false positives, followed by dose-response studies to determine potency (e.g., IC50 values). nih.gov

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are essential for the detailed analysis of Nanchangmycin, providing insights into its purity, quantification, and interactions with biological macromolecules. civis.eunih.govnih.govmdpi.commdpi.com

The quantification and purity assessment of Nanchangmycin are critical for reliable biological testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques widely used for this purpose. researchgate.netmdpi.comturkjps.orgresearchgate.netnih.gov

RP-HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net In the context of Nanchangmycin, RP-HPLC can be used to:

Assess Purity: Determine the percentage purity of a Nanchangmycin sample by separating it from impurities and degradation products.

Quantify Concentration: Accurately measure the concentration of Nanchangmycin in a solution by comparing its peak area to that of a known standard.

A typical RP-HPLC method for a polyether antibiotic like Nanchangmycin would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

UV-Vis Spectroscopy is a simpler, yet effective method for quantification. researchgate.netturkjps.org It relies on the principle that molecules absorb light at specific wavelengths. Nanchangmycin, like many organic molecules, exhibits a characteristic UV absorbance spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of Nanchangmycin in a pure solution can be determined using the Beer-Lambert law. This technique is often used in conjunction with HPLC for rapid concentration measurements. turkjps.orgresearchgate.net

Analytical TechniquePrincipleApplication for Nanchangmycin
RP-HPLC Separation based on differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. researchgate.netPurity assessment, quantification in complex mixtures, and separation from related homologues. nih.gov
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. mdpi.comRapid quantification of pure Nanchangmycin solutions and detection during HPLC analysis. turkjps.org

Understanding the biosynthesis of Nanchangmycin provides opportunities for its derivatization and yield improvement. In vitro enzymatic assays are crucial for characterizing the function of enzymes involved in its complex polyketide synthesis pathway. researchgate.netnih.govasm.orgscilit.com

The biosynthesis of Nanchangmycin involves a large, multi-domain enzyme complex known as a polyketide synthase (PKS), along with several tailoring enzymes. researchgate.netnih.gov One key enzyme that has been characterized is the thioesterase NanE, which is responsible for releasing the final polyketide chain. nih.govasm.org

To study such enzymes, researchers express and purify the protein of interest, and then conduct in vitro assays to determine its substrate specificity and kinetic parameters. mdpi.comnih.gov For NanE, assays were performed using synthetic substrates that mimic the natural polyketide intermediates, such as N-acetylcysteamine (SNAC) thioesters. nih.govasm.org The release of the thiol from the SNAC substrate can be monitored spectrophotometrically, allowing for the determination of enzyme activity. nih.gov Such studies have revealed that NanE acts late in the biosynthetic pathway, after glycosylation of the polyether core. nih.gov

Enzyme TypeAssay PrincipleResearch Findings for Nanchangmycin Biosynthesis
Thioesterase (e.g., NanE) Monitoring the hydrolysis of a thioester bond in a synthetic substrate, often by detecting the release of a free thiol. nih.govasm.orgNanE was identified as the thioesterase responsible for releasing the final nanchangmycin chain. It shows specificity for the glycosylated polyether precursor. nih.gov
Polyketide Synthase (PKS) Modules In vitro reconstitution of PKS domains with labeled substrates to analyze the products of individual condensation and modification reactions.The PKS for Nanchangmycin biosynthesis lacks an apparent thioesterase domain, leading to the investigation of other potential chain-releasing factors. researchgate.net

Advanced Chromatographic and Spectroscopic Analysis (e.g., RP-HPLC, UV-Vis) for Compound Quantification and Purity

Cell-Based Assay Systems for Mechanistic Studies

Cell-based assays are indispensable for investigating the cellular and molecular mechanisms underlying the biological effects of Nanchangmycin. frontiersin.orgaccelevirdx.com These assays provide a more physiologically relevant context than biochemical assays and are crucial for understanding how Nanchangmycin affects cell behavior.

To evaluate the anticancer potential of Nanchangmycin, its effect on cell proliferation and viability is a primary focus. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. acs.orgnih.govresearchgate.netsigmaaldrich.comwikipedia.orgassaygenie.com

The MTT assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. wikipedia.org Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. wikipedia.org The formazan is then solubilized, and its absorbance is measured, providing an indication of cell viability. wikipedia.org

Using the MTT assay, researchers have determined the half-maximal inhibitory concentration (IC50) of Nanchangmycin across a wide range of cancer cell lines. nih.govacs.org For example, in a study comparing Nanchangmycin to the related polyether salinomycin (B1681400), Nanchangmycin demonstrated significantly greater anticancer activity, with an IC50 of 0.28 µM compared to 2.85 µM for salinomycin in one instance. nih.govacs.org In multiple myeloma cell lines, Nanchangmycin was shown to reduce cell viability with IC50 values below 1.0 µM after 72 hours of treatment. nih.gov

AssayPrincipleApplication in Nanchangmycin Research
MTT Assay Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. wikipedia.orgDetermining the cytotoxicity and IC50 values of Nanchangmycin in various cancer cell lines. nih.govacs.orgnih.gov
CellTiter-Glo® Luminescent Cell Viability Assay Measures the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells. sigmaaldrich.comUsed alongside the MTT assay to screen for the antitumor activity of Nanchangmycin and its homologues against a panel of 38 cancer cell lines. nih.govacs.org
Hoechst Staining Proliferation Assay Staining of cell nuclei with Hoechst dye followed by automated microscopy and image analysis to count the number of cells.Used to show that Nanchangmycin reduces the proliferation of hepatic stellate cells. elifesciences.org

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.orgnih.govresearchgate.netmdpi.com Nanchangmycin has been investigated for its potential to inhibit these processes, employing various in vitro assays.

Wound Healing (Scratch) Assay: This is a straightforward method to study collective cell migration. researchgate.net A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. This assay has been used to demonstrate that Nanchangmycin can reduce the migration of hepatic stellate cells. elifesciences.org

Transwell Migration/Invasion Assay (Boyden Chamber): This assay provides a more quantitative measure of cell motility. frontiersin.orgresearchgate.netmdpi.com Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. mdpi.com To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. frontiersin.orgresearchgate.net This requires the cells to degrade the ECM before they can migrate through the pores.

Research has shown that Nanchangmycin can effectively inhibit the migration and invasion of various cell types, including hepatic stellate cells, which are involved in liver fibrosis. elifesciences.org

AssayPrincipleFindings with Nanchangmycin
Wound Healing (Scratch) Assay Measures the rate of closure of an artificial gap created in a confluent cell monolayer. researchgate.netNanchangmycin reduces the migration of hepatic stellate cells. elifesciences.org
Transwell Migration Assay Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. mdpi.comNanchangmycin has been shown to inhibit the migration of various cell types. elifesciences.orgwukama.com
Transwell Invasion Assay A modification of the migration assay where the membrane is coated with an ECM layer (e.g., Matrigel), requiring cells to degrade the matrix to pass through. frontiersin.orgNanchangmycin's anti-invasive properties have been suggested by its activity in related cellular processes. wukama.com

Assays for Intracellular Ion Concentration Measurement (e.g., Ca2+ imaging)

Nanchangmycin, as a polyether ionophore, has been shown to modulate intracellular calcium (Ca2+) concentrations, a key aspect of its mechanism of action. nih.gov Researchers utilize fluorescent Ca2+ indicators to investigate these effects in various cell types.

In one study, human hepatic stellate cells (HSCs) were loaded with the fluorescent Ca2+ indicator Fluo-4 NW. nih.gov Treatment with nanchangmycin at a concentration of 10 µM resulted in an increase in cytosolic Ca2+, comparable to the effects of known calcium ionophores like ionomycin (B1663694) and thapsigargin. nih.gov To determine the source of this calcium increase, the experiment was repeated in the presence of ethylene (B1197577) glycol tetraacetic acid (EGTA), a chelator of extracellular Ca2+. nih.govscispace.com The nanchangmycin-induced rise in cytosolic Ca2+ was not affected by EGTA, indicating that the immediate increase is due to the release of calcium from intracellular stores. nih.gov Further dose-response analysis demonstrated that nanchangmycin could increase cytosolic Ca2+ at concentrations as low as 10 nM. nih.gov

Similarly, in studies involving MDA-MB-231 breast cancer cells, the fluorescent probe Fluo-3 AM was used to measure intracellular Ca2+ levels. acs.org Following a 16-hour exposure to aglycone polyethers derived from nanchangmycin, a rapid 2- to 3-fold increase in the fluorescence intensity of intracellular Ca2+ was observed compared to control cells. acs.org This elevation in intracellular Ca2+ is considered an initial factor in apoptosis. acs.org

These Ca2+ imaging assays are crucial for understanding how nanchangmycin disrupts cellular homeostasis and induces biological effects such as the inactivation of hepatic stellate cells and apoptosis in cancer cells. nih.govacs.org The ability to measure these ion concentration changes provides direct evidence of nanchangmycin's ionophoretic activity within a cellular context.

Table 1: Nanchangmycin's Effect on Intracellular Ca2+ Concentration

Cell Type Assay Method Nanchangmycin Concentration Observed Effect on Cytosolic Ca2+ Source of Ca2+ Increase
Human Hepatic Stellate Cells (HSCs) Fluo-4 NW fluorescent indicator 10 µM Increase Intracellular stores
Human Hepatic Stellate Cells (HSCs) Fluo-4 NW fluorescent indicator 10 nM Increase Intracellular stores
MDA-MB-231 Breast Cancer Cells Fluo-3 AM fluorescent indicator Not specified 2-3 fold increase Not specified

Immunofluorescence and Microscopy-Based Assays for Protein Localization and Expression

Immunofluorescence and microscopy-based assays are powerful techniques to visualize the effects of nanchangmycin on protein expression and localization within cells. numberanalytics.comantibodies.com These methods have been instrumental in studies investigating nanchangmycin's antiviral and anti-fibrotic activities. nih.govresearchgate.net

In a study exploring antiviral compounds against the Zika virus, a microscopy-based assay was central to validating the inhibitory effects of 38 different drugs, including nanchangmycin. nih.gov While the specific proteins targeted for immunofluorescence in this broad screen were not detailed for nanchangmycin, the methodology allowed for the high-throughput visual confirmation of infection inhibition. nih.gov

A more detailed application of microscopy was used to study the effect of nanchangmycin on hepatic stellate cells (HSCs). researchgate.net Researchers observed that treatment with nanchangmycin led to a significant increase in the accumulation of lipid droplets in primary human HSCs. nih.gov This was visualized using microscopy, where lipid droplets were stained (green) and cell nuclei were defined with Hoechst (blue). researchgate.net This lipid re-accumulation is a marker of HSC inactivation, a key process in mitigating liver fibrosis. nih.gov

Furthermore, to quantify changes in the expression of fibrotic genes, a high-throughput secondary assay was developed using multiplexed quantitative reverse transcription PCR (qRT-PCR) to measure mRNA levels of key proteins like α-smooth muscle actin (ACTA2) and type 1 collagen (COL1A1). researchgate.netelifesciences.org While not a direct visualization of protein localization, this microscopy-informed, high-throughput screening approach allowed for the quantitative assessment of changes in the expression of profibrotic genes following nanchangmycin treatment. researchgate.netelifesciences.org

These microscopy-based techniques, ranging from high-content imaging for screening to detailed visualization of cellular changes and informing high-throughput gene expression analysis, are vital for elucidating the cellular mechanisms of nanchangmycin.

Reporter Gene Assays for Pathway Activity Modulation

Reporter gene assays are a valuable tool for dissecting the impact of a compound on specific signaling pathways. thermofisher.com These assays typically involve introducing a plasmid into cells that contains a reporter gene (like luciferase) under the control of a promoter element responsive to a particular transcription factor. promega.ro The activity of the reporter gene then serves as a proxy for the activity of the signaling pathway being investigated. thermofisher.com

In the context of nanchangmycin research, reporter gene assays have been employed to understand its inhibitory effects on signaling pathways implicated in cancer. For instance, studies have shown that polyether ionophores can inhibit the Wnt/β-catenin signaling pathway. acs.org Research on ionomycin, a compound with similar ionophoretic properties to nanchangmycin, utilized a reporter gene assay to demonstrate its efficient inhibition of β-catenin/Tcf signaling. acs.org This suggests that similar assays could be, and likely are, used to confirm the Wnt-inhibitory activity of nanchangmycin and its derivatives. acs.org

The general principle of these assays in the context of nanchangmycin would involve:

Transfecting cells with a reporter construct where luciferase expression is driven by a promoter containing binding sites for transcription factors of a target pathway (e.g., TCF/LEF for the Wnt/β-catenin pathway).

Treating the cells with nanchangmycin at various concentrations.

Measuring the resulting luciferase activity, which would indicate a change in the signaling pathway's activity. promega.ro

For example, a decrease in luciferase activity in a Wnt-reporter assay after nanchangmycin treatment would signify inhibition of the Wnt/β-catenin pathway. acs.org This methodology allows researchers to move beyond observing a cellular phenotype and begin to pinpoint the specific molecular pathways that nanchangmycin modulates.

Cellular Thermal Shift Assay (CETSA) for Ligand-Protein Interaction Studies

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify direct binding between a ligand, such as nanchangmycin, and its protein target within a cellular environment. cetsa.orgunivr.it The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation and aggregation. mdpi.com

The CETSA process involves treating intact cells with the compound of interest, followed by heating the cells to various temperatures. univr.it After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. univr.it The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. cetsa.orgunivr.it An increase in the amount of soluble target protein at higher temperatures in the presence of the ligand, compared to the control, indicates a direct interaction. univr.it

Table 2: Overview of CETSA Methodology for Nanchangmycin Target Identification

Step Description Purpose
1. Treatment Intact cells are treated with Nanchangmycin (free acid) or a vehicle control. To allow for potential binding of nanchangmycin to its intracellular targets.
2. Heating Samples are heated to a range of temperatures. To induce thermal denaturation and aggregation of proteins.
3. Lysis & Separation Cells are lysed, and the soluble protein fraction is separated from the precipitated, aggregated proteins. To isolate the proteins that remained stable at elevated temperatures.
4. Quantification The amount of a specific protein of interest in the soluble fraction is quantified (e.g., via Western Blot or Mass Spectrometry). To determine the thermal stability of the protein in the presence and absence of nanchangmycin.
5. Analysis A shift in the melting curve to a higher temperature in the nanchangmycin-treated sample indicates direct binding and stabilization of the target protein. To confirm target engagement.

This technique could be instrumental in validating the downstream targets suggested by other assays, such as the kinases identified in phospho-kinase arrays following nanchangmycin treatment. elifesciences.org

Future Research Directions for Nanchangmycin Free Acid

Elucidation of Remaining Biosynthetic Pathway Gaps and Enzyme Interdependencies

The biosynthesis of nanchangmycin (B609417) involves a complex series of enzymatic reactions orchestrated by a large polyketide synthase (PKS) gene cluster. nih.govresearchgate.net While the general framework of the pathway has been proposed, significant gaps in our understanding of specific enzymatic functions and their interplay remain.

Future research should prioritize the complete characterization of all enzymes within the nan gene cluster. nih.gov This includes a detailed investigation of the epimerase, epoxidase, and epoxide hydrolase, which are encoded by independent open reading frames (ORFs) that separate the two main sets of PKS genes. researchgate.net Understanding the precise timing and coordination of these enzymatic activities is crucial for a complete picture of nanchangmycin assembly.

A particularly intriguing aspect is the function of the independent acyl-carrier protein (ACP) and the observation that one of the PKS modules lacks a corresponding ACP. researchgate.net This suggests a potentially novel mechanism of substrate shuttling and processing within the PKS assembly line. Further studies are needed to determine how these components interact and ensure the fidelity of the final product. The role of the chain-releasing (CR) domain, located downstream of the final ACP, also requires further investigation to clarify its exact mechanism in terminating the polyketide chain. researchgate.net

Table 1: Key Enzymes in Nanchangmycin Biosynthesis and Their Proposed Functions

Gene/DomainProposed FunctionResearch Focus
nanR1, nanR2SARP-family transcriptional activatorsCharacterize binding sites and regulatory network. nih.gov
nanR4AraC-family repressorInvestigate its role in controlling activator expression. nih.gov
Independent epimerase, epoxidase, epoxide hydrolasePost-PKS modificationsDetermine the sequence and interplay of these modifications. researchgate.net
Independent ACPSubstrate shuttlingElucidate its role in the PKS assembly line. researchgate.net
CR domainChain terminationDefine the precise mechanism of polyketide release. researchgate.net

Development of Advanced Metabolic Engineering Strategies for Sustainable Production and Diversification

The industrial production of nanchangmycin currently faces limitations in yield. nih.govresearchgate.net Advanced metabolic engineering strategies are essential for developing high-titer strains and ensuring a sustainable supply for further research and potential therapeutic applications. core.ac.uknih.govdovepress.comresearchgate.netoneplanetnetwork.org

A key strategy involves the manipulation of regulatory genes. Overexpression of the transcriptional activators nanR1 and nanR2 has been shown to increase nanchangmycin yields significantly. nih.gov Conversely, deleting the repressor gene nanR4 also leads to enhanced production. nih.gov Future work should focus on fine-tuning the expression of these regulatory elements, potentially through the use of strong, inducible promoters to optimize nanchangmycin biosynthesis.

Furthermore, disrupting competing metabolic pathways could channel more precursors towards nanchangmycin production. For instance, in Streptomyces bingchenggensis, which also produces milbemycins, rewiring the regulatory network to suppress milbemycin biosynthesis has been shown to improve nanchangmycin titers. researchgate.net The development of sophisticated genetic tools and a deeper understanding of the global regulatory networks in S. nanchangensis will be crucial for these efforts. cdnsciencepub.com

Beyond increasing yield, metabolic engineering offers the potential to generate novel nanchangmycin analogs with improved properties. By modifying the PKS and tailoring enzymes, it may be possible to create derivatives with enhanced efficacy, reduced toxicity, or altered target specificity.

Comprehensive Characterization of Novel Molecular Targets and Associated Signaling Networks

While nanchangmycin is known to be a polyether ionophore, its precise molecular targets and the downstream signaling pathways it modulates are not fully understood. nih.govchemrxiv.org Identifying these targets is critical for elucidating its mechanism of action and predicting its therapeutic effects.

Recent studies have begun to unravel the complex signaling networks affected by nanchangmycin. In the context of liver fibrosis, nanchangmycin was found to increase cytosolic Ca²⁺ and decrease the phosphorylation of several key proteins, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov Depletion of these kinases was shown to suppress the expression of fibrotic proteins, suggesting that nanchangmycin exerts its anti-fibrotic effects through this signaling cascade. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov

In its antiviral capacity against Zika virus (ZIKV), nanchangmycin is thought to block an early step in the entry process, possibly by inhibiting clathrin-mediated endocytosis. nih.govmdpi.com However, it does not appear to affect the uptake of all cargo, suggesting a degree of selectivity. nih.gov A recent study using a photoreactive clickable nanchangmycin probe identified SEC11A, a component of the signal peptidase complex essential for processing ZIKV proteins, as a prominent target. chemrxiv.org This suggests a novel mechanism for its antiviral activity.

Future research should employ a combination of chemical proteomics, genetic screening, and biochemical assays to systematically identify and validate the direct binding partners of nanchangmycin in various cell types and disease models. This will provide a more complete understanding of its polypharmacology and inform the development of more targeted therapies.

Table 2: Identified and Potential Molecular Targets of Nanchangmycin

Biological ContextIdentified/Potential TargetsDownstream Effects
Liver FibrosisFYN, PTK2, MAPK1/3, HSPB1, STAT5BReduced collagen expression and cell proliferation/migration. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov
Zika Virus InfectionSEC11A, Clathrin-mediated endocytosis pathwayBlockade of viral polyprotein cleavage and viral entry. nih.govchemrxiv.orgmdpi.com
CancerWnt/β-catenin signaling pathwayInhibition of cancer stem cell survival. researchgate.net

Exploration of Additional Biological Activities and Therapeutic Potential beyond Current Findings

Nanchangmycin has already demonstrated a remarkable range of biological activities, including antibacterial, antiviral, anti-fibrotic, and anticancer effects. researchgate.netnih.govresearchgate.net However, the full therapeutic potential of this compound is likely yet to be realized.

Systematic screening of nanchangmycin against a broader range of pathogens and diseases is warranted. Its activity against various arboviruses, including Zika, Dengue, West Nile, and Chikungunya viruses, suggests it may be a broad-spectrum antiviral agent. nih.govnih.gov Further studies should investigate its efficacy against other enveloped viruses and explore its potential as a prophylactic or therapeutic agent for emerging viral threats.

The anti-fibrotic properties of nanchangmycin, initially identified in the context of liver fibrosis, could be relevant to other fibrotic diseases affecting organs such as the lungs, kidneys, and heart. elifesciences.orgresearchgate.netelifesciences.org Investigating its effects in preclinical models of these conditions could open up new therapeutic avenues.

In the realm of oncology, nanchangmycin has shown promise in suppressing breast cancer stem cells and inhibiting the growth of multiple myeloma cells. nih.govelifesciences.org Its ability to inhibit the Wnt/β-catenin signaling pathway and activate autophagy-related proteins provides a mechanistic basis for these effects. researchgate.net Further exploration of its anticancer activity against a wider panel of cancer cell lines and in in vivo tumor models is a promising area for future research.

Integration of Artificial Intelligence and Machine Learning in Nanchangmycin (Free Acid) Research

The complexity of nanchangmycin's biosynthesis, mechanism of action, and therapeutic potential makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi-res.comunimore.itnih.govresearchgate.netpatsnap.com These powerful computational tools can accelerate research and provide novel insights that might be missed by traditional approaches.

ML algorithms can be trained on existing data from polyketide biosynthetic gene clusters to predict the structure of novel natural products and to identify bottlenecks in biosynthetic pathways. researchgate.netbiorxiv.orgoup.comwur.nlrsc.org This could guide the design of metabolic engineering strategies for optimizing nanchangmycin production and for creating novel analogs.

In drug discovery, AI can be used to analyze large datasets from high-throughput screening and to predict the biological activities and molecular targets of compounds like nanchangmycin. rsc.orgxiahepublishing.com By integrating data from chemical proteomics, transcriptomics, and other 'omics' platforms, ML models can help to build comprehensive maps of the signaling networks affected by nanchangmycin and to identify potential biomarkers for its therapeutic efficacy. This could pave the way for personalized medicine approaches where treatment strategies are tailored to the specific molecular profile of a patient's disease. nih.govresearchgate.net

Q & A

Q. What is the primary mechanism of Nanchangmycin's antiviral action against Zika (ZIKV) and Dengue (DENV) viruses?

Nanchangmycin inhibits viral entry by blocking clathrin-mediated endocytosis, a process critical for ZIKV and DENV uptake. This was demonstrated using fluorescence-based uptake assays in U2OS and primary placental cells, where virions remained on the cell surface post-treatment. Pre-treatment with Nanchangmycin during the entry phase (0–4 hours post-infection) reduced infection by >80%, whereas post-entry addition had no effect, confirming its entry-specific activity .

Q. What are the effective concentrations (IC₅₀) and cell types for studying Nanchangmycin's antiviral activity?

Nanchangmycin exhibits broad-spectrum antiviral activity with IC₅₀ values ranging from 0.1–0.4 μM across diverse cell types, including Vero, U2OS, HUVECs, and primary placental fibroblasts. Cytotoxicity (CC₅₀) is observed at ~3 μM, yielding a selectivity index (SI) of 100. For optimal results, dissolve in DMSO (105 mg/mL stock) and use concentrations ≤2 μM to minimize toxicity .

Q. Which experimental assays are recommended to validate Nanchangmycin's inhibition of viral entry?

Key assays include:

  • Time-of-addition assays : Remove Nanchangmycin at 4 hpi to distinguish entry vs. post-entry inhibition.
  • Fluorescence-based uptake assays : Pre-bind virions at 4°C, then monitor surface retention of viral particles at 37°C using non-permeabilized staining (e.g., anti-ZIKV E protein antibodies) .
  • Comparative drug controls : Use mycophenolic acid (post-entry inhibitor) and AXL inhibitors (e.g., cabozantinib) to confirm entry-specific activity .

Q. What is the biosynthetic origin of Nanchangmycin, and what are its structural features?

Nanchangmycin is a polyether antibiotic produced by Streptomyces nanchangensis NS3226. Its structure includes a glycosylated C-19 hydroxyl group with 4-O-methyl-L-rhodinose, critical for bioactivity. The biosynthesis involves a modular polyketide synthase (PKS), oxidative cyclization, and late-stage modifications (e.g., glycosylation by NanG5) .

Q. How does glycosylation impact Nanchangmycin's bioactivity?

Deletion of the glycosyl transferase gene nanG5 abolishes Nanchangmycin production, resulting in accumulation of the aglycone form (m/z [M+Na⁺] 761.5), which lacks antiviral activity. The aglycone yield is ~1% of wild-type production, underscoring glycosylation's role in stability and target interaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NanE thioesterase catalytic efficiency between in vitro and in vivo conditions?

NanE, the terminal thioesterase in Nanchangmycin biosynthesis, shows a low kcat of 3.6 × 10⁻³ min⁻¹ for SNAC-conjugated substrates in vitro. To reconcile this with in vivo yields (~0.2 μmol/L/h), use ACP-bound substrates (e.g., polyether-ACP conjugates) instead of SNAC analogs, as ACP tethering enhances stereoselectivity and kinetic efficiency by 2300-fold .

Q. What experimental strategies address contradictory data on Nanchangmycin's inhibition efficiency across cell types?

Variability in inhibition (e.g., partial activity in U2OS vs. none in Jeg-3 cells) may stem from differences in clathrin expression or endocytic machinery. To mitigate:

  • Normalize data to cell-specific endocytosis rates using transferrin uptake controls.
  • Combine Nanchangmycin with dynamin inhibitors (e.g., Dyngo-4a) to quantify synergistic effects .

Q. How can modular PKS engineering improve Nanchangmycin biosynthesis or derivative synthesis?

Replace the NanE thioesterase with alternative TEs (e.g., MonCII) to generate analogs. For example, semisynthesis of nanchangmycin aglycone (via acidic hydrolysis) and subsequent glycosylation with heterologous GT enzymes can yield novel derivatives. Validate using HPLC-MS and NMR .

Q. What methodologies elucidate the stereoselectivity of Nanchangmycin's polyketide chain assembly?

Use module 2+TE of the Nanchangmycin synthase with ACP-bound substrates (e.g., 2-methyl-3-ketobutyryl-ACP1) to achieve diastereomerically pure (2S,4R)-2,4-dimethyl-5-ketohexanoic acid. Compare with SNAC substrates, which yield racemic mixtures, to confirm ACP's role in stereochemical control .

Q. How can researchers optimize Nanchangmycin's solubility and stability for in vivo studies?

  • Solubility : Use low-frequency sonication with fresh DMSO (avoid aged stocks due to hygroscopicity).
  • Stability : Store lyophilized powder at -20°C (3 years) or dissolved stocks at -80°C (12 months).
  • In vivo formulation : Combine with cyclodextrin-based carriers to enhance bioavailability .

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